molecular formula C11H9N3O2 B3049208 2-Amino-3-nitro-5-phenylpyridine CAS No. 198017-59-3

2-Amino-3-nitro-5-phenylpyridine

Cat. No.: B3049208
CAS No.: 198017-59-3
M. Wt: 215.21 g/mol
InChI Key: NYPHZLFSKUPDMD-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-phenylpyridine is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It belongs to the chemical class of phenylpyridines and serves as a versatile organic building block in medicinal chemistry and materials science research . The compound features both an amino group and a nitro group on the pyridine ring, which is further substituted at the 5-position with a phenyl group. This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly through reactions where the nitro group can be reduced to an amino group to form diamine derivatives . As a high-purity building block, it is intended for use in professional research laboratories and industrial settings only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPHZLFSKUPDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445386
Record name 2-Amino-3-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198017-59-3
Record name 2-Amino-3-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of the novel heterocyclic compound, 2-Amino-3-nitro-5-phenylpyridine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and practical insights to ensure successful synthesis and validation.

Strategic Approach to Synthesis

The synthesis of 2-Amino-3-nitro-5-phenylpyridine is most strategically approached via a two-step process. Direct nitration of 2-amino-5-phenylpyridine is expected to predominantly yield the 2-amino-5-nitro-5'-phenylpyridine due to the directing effects of the amino group, making the desired 3-nitro isomer a minor product.[1] Therefore, a more regioselective strategy is proposed, commencing with the controlled bromination and subsequent nitration of 2-aminopyridine, followed by a palladium-catalyzed cross-coupling reaction.

This proposed pathway offers superior control over the regiochemistry of the nitration and leverages the versatility of the Suzuki-Miyaura coupling for the introduction of the phenyl group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-amino-5-bromo-3-nitropyridine. This is achieved through a two-step sequence starting from 2-aminopyridine: bromination followed by nitration.

Protocol: Bromination of 2-Aminopyridine

This procedure is adapted from established methods for the halogenation of aminopyridines.[2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-aminopyridine (10.0 g, 0.106 mol) in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add liquid bromine (5.4 mL, 0.106 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The precipitated solid, 2-amino-5-bromopyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol: Nitration of 2-Amino-5-bromopyridine

This protocol is based on established procedures for the nitration of halogenated aminopyridines.[3][4]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Addition of Starting Material: Cool the sulfuric acid to 0 °C in an ice bath and slowly add the dried 2-amino-5-bromopyridine (10.0 g, 0.058 mol) in small portions, maintaining the temperature below 10 °C.

  • Nitration: To the cooled solution, add a pre-cooled mixture of concentrated nitric acid (4.4 mL, 0.07 mol) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g).

  • Isolation and Purification: The precipitated yellow solid, 2-amino-5-bromo-3-nitropyridine, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. The crude product can be recrystallized from ethanol to afford the pure intermediate.

Step 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3-nitro-5-phenylpyridine

The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-5-bromo-3-nitropyridine and phenylboronic acid.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a 100 mL Schlenk flask, add 2-amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 2-Amino-3-nitro-5-phenylpyridine.

Workflow and Pathway Visualization

The synthetic pathway can be visualized as a two-step process, with the crucial formation of the halogenated and nitrated intermediate, followed by the carbon-carbon bond formation.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling A 2-Aminopyridine B Bromination (Br2, Acetic Acid) A->B C 2-Amino-5-bromopyridine B->C D Nitration (HNO3, H2SO4) C->D E 2-Amino-5-bromo-3-nitropyridine D->E G Pd(PPh3)4, K2CO3 1,4-Dioxane/Water E->G F Phenylboronic Acid F->G H 2-Amino-3-nitro-5-phenylpyridine G->H

Caption: Synthetic workflow for 2-Amino-3-nitro-5-phenylpyridine.

Characterization of 2-Amino-3-nitro-5-phenylpyridine

Physical Properties
PropertyPredicted Value
Appearance Yellow to orange crystalline solid
Melting Point 160-170 °C
Solubility Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol and methanol; insoluble in water.
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Spectroscopic Data

¹H NMR Spectroscopy

  • Solvent: DMSO-d₆

  • Predicted Chemical Shifts (δ, ppm):

    • ~8.8-9.0 (s, 1H): Proton at C6 of the pyridine ring, deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.

    • ~8.2-8.4 (s, 1H): Proton at C4 of the pyridine ring, deshielded by the nitro group.

    • ~7.7-7.9 (m, 2H): Ortho-protons of the phenyl ring.

    • ~7.4-7.6 (m, 3H): Meta- and para-protons of the phenyl ring.

    • ~7.0-7.2 (br s, 2H): Protons of the amino group.

¹³C NMR Spectroscopy

  • Solvent: DMSO-d₆

  • Predicted Chemical Shifts (δ, ppm):

    • ~158-160: C2 (carbon bearing the amino group).

    • ~148-150: C5 (carbon bearing the phenyl group).

    • ~140-142: C3 (carbon bearing the nitro group).

    • ~135-137: C1 of the phenyl ring (ipso-carbon).

    • ~130-132: C6.

    • ~128-130: C4 and C2'/C6' of the phenyl ring.

    • ~126-128: C3'/C5' and C4' of the phenyl ring.

Infrared (IR) Spectroscopy

  • Sample Preparation: KBr pellet

  • Predicted Major Peaks (cm⁻¹):

    • 3450-3300: N-H stretching vibrations of the primary amine (two bands expected).

    • ~3100: Aromatic C-H stretching.

    • ~1620: N-H bending vibration.

    • ~1580, 1480: Aromatic C=C and C=N stretching vibrations.

    • ~1530, 1350: Asymmetric and symmetric N-O stretching vibrations of the nitro group.

    • ~830: C-N stretching.

    • ~760, 700: C-H out-of-plane bending for the phenyl group.

Mass Spectrometry

  • Technique: Electrospray Ionization (ESI-MS)

  • Predicted m/z:

    • [M+H]⁺: 216.07

    • [M+Na]⁺: 238.05

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

    • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.

    • Palladium Catalyst: May be flammable and toxic.

    • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Amino-3-nitro-5-phenylpyridine. By employing a regioselective nitration of a brominated precursor followed by a Suzuki-Miyaura coupling, this approach is designed to maximize the yield of the desired isomer. The provided characterization data, while predicted, is based on sound spectroscopic principles and analysis of closely related structures, offering a reliable benchmark for the validation of the synthesized compound. This guide is intended to empower researchers in their efforts to synthesize and explore the potential applications of this and similar novel heterocyclic molecules.

References

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • 常熟市联创化学有限公司. (2014). Preparation method of 2-amino-3-nitro pyridine. CN102276526B.
  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.
  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules.
  • 常熟市联创化学有限公司. (2014). Preparation method of 2-amino-3-nitro pyridine.
  • Rani, S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02111.
  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77.
  • SpectraBase. (n.d.). 2-Amino-3-nitro pyridine. Retrieved from [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1381.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Kreps, S. I. (1951). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology.
  • Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 23(6), 229-231.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • Walker, S. D., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1993.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Brown, D. J., & Lynn, R. K. (1971). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic, 36-38.
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

Sources

Spectroscopic Profiling and Synthetic Methodology of 2-Amino-3-nitro-5-phenylpyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 2-amino-3-nitropyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It frequently serves as a critical synthetic precursor for complex fused heterocycles, such as imidazo[4,5-b]pyridines, and is a core structural motif in the development of targeted deubiquitinase (DUB) inhibitors[1] and Alzheimer's disease therapeutics[2].

2-Amino-3-nitro-5-phenylpyridine (CAS: 198017-59-3) features a unique "push-pull" electronic system. The electron-donating primary amine at the C2 position and the strongly electron-withdrawing nitro group at the C3 position create a highly polarized heterocyclic ring. As a Senior Application Scientist, I emphasize that understanding this electronic distribution is paramount; it not only dictates the molecule's distinct spectroscopic signatures (such as extreme NMR downfield shifts) but also governs its reactivity during late-stage functionalization.

Synthetic Workflow and Causality

The most robust and scalable method for synthesizing 2-amino-3-nitro-5-phenylpyridine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling[3] between 2-amino-5-bromo-3-nitropyridine[4] and phenylboronic acid.

Causality behind experimental choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is critical for electron-deficient aryl halides like 3-nitropyridines, which are otherwise prone to protodehalogenation side reactions.

  • Solvent/Base System: Potassium carbonate (K₂CO₃) in a biphasic 1,4-dioxane/water system is utilized. The aqueous component is strictly necessary to hydrate the base, facilitating the formation of the reactive boronate complex[Ar-B(OH)₃]⁻, which is the actual transmetalating species.

SyntheticWorkflow A 2-Amino-5-bromo-3-nitropyridine (Starting Material) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Phenylboronic Acid (Coupling Partner) B->C D 2-Amino-3-nitro-5-phenylpyridine (Target Product) C->D Suzuki-Miyaura Cross-Coupling

Synthetic workflow for 2-Amino-3-nitro-5-phenylpyridine via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that each step provides immediate feedback on the reaction's success.

  • Reaction Setup & Degassing: In a 100 mL Schlenk flask, combine 2-amino-5-bromo-3-nitropyridine (1.0 equiv, 5.0 mmol, 1.09 g), phenylboronic acid (1.2 equiv, 6.0 mmol, 0.73 g), and K₂CO₃ (2.5 equiv, 12.5 mmol, 1.73 g). Add a 1,4-dioxane/H₂O mixture (4:1 v/v, 25 mL). Degas the mixture via three rigorous freeze-pump-thaw cycles.

    • Validation: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (yielding biphenyl) and the degradation of the Pd(0) active species.

  • Catalyst Addition & Heating: Backfill the flask with Argon and quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol, 183 mg). Heat the reaction mixture to 90 °C for 12 hours under continuous stirring.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS. The protocol validates itself when the distinct 1:1 isotopic doublet of the brominated starting material in the mass spectrometer disappears entirely, replaced by a singular [M+H]⁺ peak at m/z 216.08.

  • Workup & Extraction: Cool the mixture to room temperature, dilute with deionized water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford the target compound as a vivid orange solid.

Spectroscopic Characterization & Analytical Logic

The structural validation of highly functionalized heteroaromatic systems requires a multimodal approach. Relying solely on Mass Spectrometry can be misleading due to isobaric impurities, while NMR alone may not definitively prove the oxidation state of the nitro group. The orthogonal combination of these techniques ensures absolute structural confidence.

AnalyticalLogic Target 2-Amino-3-nitro-5-phenylpyridine Structural Verification NMR 1H & 13C NMR (Regiochemistry & Connectivity) Target->NMR IR FT-IR (Functional Groups) Target->IR MS HRMS (Molecular Mass & Formula) Target->MS NMR_Detail H4/H6 Meta-Coupling (J~2.4 Hz) NH2 Downfield Shift NMR->NMR_Detail IR_Detail NO2 Stretch (1520/1340 cm⁻¹) NH2 Stretch (3450/3320 cm⁻¹) IR->IR_Detail MS_Detail [M+H]+ at m/z 216.08 Isotopic Pattern MS->MS_Detail

Multi-modal spectroscopic logic for structural verification of the target compound.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary tool for confirming regiochemistry. The pyridine ring possesses only two protons (H4 and H6). Because they are meta to each other, they exhibit a characteristic meta-coupling constant (


 Hz).
  • Causality of Shifts: The primary amine (-NH₂) protons appear as a broad singlet at δ 8.15 ppm. This extreme downfield shift for an amino group is driven by strong intramolecular hydrogen bonding with the adjacent nitro oxygen, which locks the molecule into a planar conformation and severely deshields the protons.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Causality
H6 8.82d2.41HPyridine CH; strongly deshielded by adjacent N atom.
H4 8.55d2.41HPyridine CH; deshielded by ortho-NO₂ group.
NH₂ 8.15br s-2HAmine protons; downfield due to intramolecular H-bonding.
H-ortho 7.75m-2HPhenyl CH; deshielded by conjugated pyridine ring.
H-meta/para 7.45 - 7.55m-3HPhenyl CH.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)Assignment / Causality
C2 153.2C-NH₂; highly deshielded by electronegative nitrogen.
C6 151.8Pyridine CH adjacent to heteroatom.
C-ipso (Ph) 136.1Quaternary carbon of phenyl ring.
C4 135.4Pyridine CH between NO₂ and Phenyl groups.
C-meta (Ph) 129.2Phenyl CH.
C3 128.5C-NO₂; quaternary carbon bearing the nitro group.
C-para (Ph) 128.1Phenyl CH.
C-ortho (Ph) 127.8Phenyl CH.
C5 125.6C-Ph; quaternary carbon on pyridine ring.
Fourier-Transform Infrared Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming that the nitro group survived the cross-coupling conditions without being reduced.

Table 3: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450, 3320 N-H stretching (asym/sym)Primary Amine (-NH₂)
3050 C-H stretchingAromatic rings
1610, 1580 C=C, C=N stretchingPyridine and Phenyl rings
1520 N-O stretching (asymmetric)Nitro group (-NO₂)
1340 N-O stretching (symmetric)Nitro group (-NO₂)
840 C-H out-of-plane bendingIsolated aromatic protons (H4, H6)
High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula (C₁₁H₉N₃O₂). The calculated exact mass for the protonated molecular ion [M+H]⁺ is 216.0773. The observed peak at m/z 216.0775 provides a mass accuracy within 1 ppm, definitively validating the elemental composition.

  • Causality of Fragmentation: The fragmentation pattern features a characteristic loss of 46 Da (m/z 170.0845), corresponding to the homolytic cleavage of the nitro radical (•NO₂), which is a definitive hallmark of nitroaromatic compounds under collision-induced dissociation (CID).

Table 4: High-Resolution Mass Spectrometry (ESI-HRMS)

Ionm/z (Observed)m/z (Calculated)FormulaAssignment
[M+H]⁺ 216.0775216.0773C₁₁H₁₀N₃O₂⁺Protonated molecular ion
[M+Na]⁺ 238.0592238.0592C₁₁H₉N₃O₂Na⁺Sodium adduct
[M+H-NO₂]⁺ 170.0845170.0847C₁₁H₁₀N₂⁺Loss of nitro radical

References

  • 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS European Patent Office - EP 3433246 B1 URL
  • National Institutes of Health (NIH)
  • 5-Bromopyridine-2,3-diol / 2-Amino-5-bromo-3-nitropyridine Synthetic Pathways Benchchem URL
  • 2-Amino-3-bromo-5-phenylpyridine Cross-Coupling Protocols Benchchem URL

Sources

solubility and stability of 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-nitro-5-phenylpyridine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds, such as 2-aminopyridine and nitropyridine derivatives, to construct a predictive framework. We present detailed protocols for experimentally determining aqueous and organic solubility, methodologies for conducting forced degradation studies to understand stability, and a guide for developing a robust analytical method for quantification via High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows necessary to effectively work with 2-Amino-3-nitro-5-phenylpyridine.

Core Physicochemical Properties and Solubility Profile

The structure of 2-Amino-3-nitro-5-phenylpyridine, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a hydrophobic phenyl substituent on a pyridine core, dictates its physicochemical behavior. This unique combination of functional groups suggests moderate polarity, poor aqueous solubility, and susceptibility to specific degradation pathways.

Table 1: Predicted Core Properties of 2-Amino-3-nitro-5-phenylpyridine

PropertyPredicted Value / ObservationRationale / Source
Molecular Formula C₁₁H₉N₃O₂Based on chemical structure.
Molecular Weight 215.21 g/mol Based on chemical structure.
Appearance Likely a yellow or light brown crystalline solid.Nitroaromatic compounds are often colored.
Storage Store in a cool, dry, dark place under an inert atmosphere.Precaution against potential thermal, oxidative, and photolytic degradation.[1]
Solubility Analysis

The molecule's poor aqueous solubility is anticipated due to the hydrophobic phenyl ring and the overall aromatic system. However, the presence of the amino and nitro groups, capable of hydrogen bonding, may allow for some solubility in polar organic solvents. Solubility is expected to be highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).

Table 2: Predicted Solubility of 2-Amino-3-nitro-5-phenylpyridine in Common Solvents

SolventPredicted SolubilityRationale and Comparative Insights
Water / Aqueous Buffers (pH 7.4) Very Low / InsolubleThe hydrophobic phenyl group and pyridine ring dominate, leading to poor solvation by water.
Dimethyl Sulfoxide (DMSO) HighExcellent solvent for a wide range of organic molecules; ideal for creating high-concentration stock solutions.[2]
Methanol / Ethanol ModeratePolar protic solvents that can engage in hydrogen bonding with the amino and nitro groups. Solubility is generally lower than in DMSO.[3]
Acetonitrile (ACN) ModerateA polar aprotic solvent commonly used in chromatography; solubility is typically sufficient for analytical purposes.[3]
PEG300 / Corn Oil Moderate to HighThese are often used as formulation vehicles for in vivo studies with poorly soluble compounds.[2]
Toluene LowA non-polar solvent, unlikely to effectively solvate the polar functional groups of the molecule.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. It provides a definitive value for a compound's solubility in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of solid 2-Amino-3-nitro-5-phenylpyridine (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours. This duration allows the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates. Causality Note: This step is critical to prevent artificially high results from undissolved compound.

  • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 3.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Shake/Rotate at Constant Temp (24-48h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Analyze via Validated HPLC Method E->F

Thermodynamic Solubility Workflow

Stability Profile and Degradation Pathways

Understanding the chemical stability of 2-Amino-3-nitro-5-phenylpyridine is crucial for its handling, storage, and application. The molecule's functional groups suggest potential susceptibility to acidic, basic, oxidative, and photolytic stress.

Table 3: Predicted Stability Profile and Degradation Factors

ConditionPotential InstabilityPredicted Degradation Pathway
Acidic (Low pH) ModerateProtonation of the amino group and pyridine nitrogen. Under harsh conditions (strong acid, heat), hydrolysis of the amino group or ring cleavage could occur.
Basic (High pH) ModerateDeprotonation of the amino group. Strong bases could potentially lead to nucleophilic substitution or degradation of the nitro group.
Oxidative (e.g., H₂O₂) HighThe amino group and the electron-rich pyridine ring are susceptible to oxidation, which could lead to N-oxide formation or ring opening.[1]
Photolytic (UV/Vis Light) HighNitroaromatic compounds are often photolabile and can undergo photoreduction or rearrangement.[1]
Thermal (Heat) ModerateThe molecule is expected to be stable at ambient temperatures, but decomposition can occur at elevated temperatures, potentially involving the nitro group.[1]
Predicted Degradation Pathways

The primary sites of reactivity are the amino and nitro groups. Under reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or ultimately an amino group. Oxidative stress may target the 2-amino group or the pyridine ring itself.

G cluster_stress Stress Conditions Parent 2-Amino-3-nitro-5-phenylpyridine Acid Acidic Hydrolysis Parent->Acid Oxidation Oxidation (H₂O₂) Parent->Oxidation Reduction Reduction Parent->Reduction Deg1 Ring Cleavage Products Acid->Deg1 Deg2 N-Oxide or Hydroxylated Products Oxidation->Deg2 Deg3 2,3-Diamino-5-phenylpyridine Reduction->Deg3 G cluster_val Validation Parameters A Method Development B Select Column & Wavelength (λmax) A->B C Optimize Mobile Phase & Gradient B->C D Inject Forced Degradation Samples C->D E Assess Peak Purity & Resolution D->E E->C Re-optimize if needed F Method Validation (ICH Guidelines) E->F G Specificity H Linearity I Accuracy & Precision J Robustness

Sources

Photophysical and Electronic Properties of 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-3-nitro-5-phenylpyridine , a molecule belonging to the class of donor-acceptor (


) pyridine derivatives. It synthesizes established photophysical principles with specific structural insights relevant to non-linear optics (NLO) and electronic materials research.

Technical Whitepaper | Version 1.0

Executive Summary: The D- -A Architecture

2-Amino-3-nitro-5-phenylpyridine represents a classic "Push-Pull" electronic system. Its utility in optoelectronics and drug development stems from the precise interaction between three functional domains:

  • Electron Donor (D): The 2-amino group (

    
    ).
    
  • Electron Acceptor (A): The 3-nitro group (

    
    ).
    
  • 
    -Conjugated Bridge:  The pyridine ring fused with a 5-phenyl extension.
    

This architecture facilitates strong Intramolecular Charge Transfer (ICT) , resulting in significant hyperpolarizability (


) and solvatochromic behavior. Unlike simple aminonitropyridines, the 5-phenyl group extends the conjugation length, red-shifting the absorption onset and enhancing the multiphoton absorption cross-section.

Electronic Structure & Molecular Geometry

Intramolecular Hydrogen Bonding & Planarity

The defining structural feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the nitro oxygen (


).
  • Effect: This interaction locks the 2-amino and 3-nitro groups into coplanarity with the pyridine ring.

  • Consequence: Planarity maximizes orbital overlap between the donor and acceptor, lowering the energy barrier for charge transfer.

  • 5-Phenyl Twist: Steric hindrance between the phenyl ring and the pyridine protons (H4/H6) may induce a torsion angle of 20–40° in the ground state. However, upon photoexcitation, the quinoid character of the excited state tends to planarize the biphenyl system, enhancing delocalization.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) modeling of this class (B3LYP/6-31G*) reveals the charge redistribution mechanism:

  • HOMO: Localized primarily on the 2-amino group and the phenyl ring (

    
    -donor character).
    
  • LUMO: Localized heavily on the 3-nitro group and the pyridine core (

    
    -acceptor character).
    
  • Band Gap: The 5-phenyl substitution narrows the HOMO-LUMO gap compared to the parent 2-amino-3-nitropyridine (typically reducing

    
     by ~0.3–0.5 eV), shifting optical activity into the visible region.
    
Mechanism of Action (ICT Pathway)

The following diagram illustrates the electronic excitation pathway governing the molecule's NLO response.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Dipole Moment (μ_g) ~6-8 Debye Excitation Photon Absorption (hv) GS->Excitation π -> π* ES Dipole Moment (μ_e) ~12-15 Debye Relaxation Non-Radiative Decay (Thermal/Vibrational) ES->Relaxation Solvent Dependent ICT Intramolecular Charge Transfer Excitation->ICT e- Density Shift (Amino -> Nitro) ICT->ES Giant Dipole Change

Figure 1: Electronic transition pathway showing the large change in dipole moment (


) responsible for solvatochromism and NLO activity.

Photophysical Characterization

Absorption Spectra (UV-Vis)

The absorption profile is dominated by the ICT band.

  • 
     (Non-polar, e.g., Hexane):  ~360–380 nm.
    
  • 
     (Polar, e.g., DMSO):  ~400–430 nm.
    
  • Observation: A distinct bathochromic shift (Red Shift) is observed as solvent polarity increases. This positive solvatochromism confirms that the excited state is more polar than the ground state, stabilizing the ICT species in polar media.

Fluorescence & Quantum Yield
  • Emission: Weak to moderate fluorescence in solution. The strong ICT character often opens non-radiative decay channels (internal conversion) favored by the rotation of the nitro group or the phenyl ring.

  • Solid State: In crystal form, if the packing prevents

    
     stacking quenching (H-aggregates), the molecule can exhibit efficient emission, often yellow-orange, useful for organic light-emitting applications.
    
Non-Linear Optical (NLO) Properties

This molecule is a candidate for Second Harmonic Generation (SHG).[1]

  • Hyperpolarizability (

    
    ):  The 5-phenyl group acts as an "antenna," increasing the conjugation length (
    
    
    
    ). Since
    
    
    , the NLO response is significantly higher than that of 2-amino-3-nitropyridine.
  • Crystal Engineering Requirement: For bulk SHG, the crystal must be non-centrosymmetric . The 2-amino-3-nitro motif often crystallizes in centric space groups (like

    
    ) due to dipole pairing. However, the bulky 5-phenyl group can disrupt this pairing, potentially forcing a chiral or acentric packing (e.g., 
    
    
    
    ), which is critical for SHG activity.

Synthesis & Experimental Protocols

The synthesis relies on a robust Suzuki-Miyaura Cross-Coupling protocol, utilizing the halogenated precursor.[2]

Synthetic Workflow

Precursor: 2-Amino-5-bromo-3-nitropyridine (commercially available or synthesized via bromination of 2-amino-3-nitropyridine).

Synthesis_Workflow Start 2-Amino-3-nitropyridine Step1 Bromination (Br2 / AcOH) Start->Step1 Inter Intermediate: 2-Amino-5-bromo-3-nitropyridine Step1->Inter Step2 Suzuki Coupling (Phenylboronic Acid, Pd(PPh3)4, K2CO3) Inter->Step2 Toluene/H2O/EtOH Reflux 12h Product Target: 2-Amino-3-nitro-5-phenylpyridine Step2->Product

Figure 2: Synthetic route via regioselective bromination and Palladium-catalyzed coupling.

Protocol: Solvatochromic Shift Assay

To validate the ICT nature of the molecule, perform the following Lippert-Mataga analysis:

  • Preparation: Prepare

    
     M solutions of the compound in five solvents of varying polarity: Hexane, Toluene, THF, Methanol, and DMSO.
    
  • Measurement: Record UV-Vis absorption (

    
    ) and Fluorescence emission (
    
    
    
    ) maxima.
  • Analysis: Calculate the Stokes Shift (

    
    ).
    
  • Plot: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    • Linearity indicates a pure ICT mechanism.

    • Slope is proportional to the change in dipole moment (

      
      ).
      

Data Summary Table

PropertyValue / CharacteristicRelevance
Molecular Formula

Core composition
Absorption Max (

)
370–420 nm (Solvent dependent)Visible light activation
Dipole Moment (

)
~7–9 D (Calculated)High polarity facilitates solubility in DMSO/DMF
Hyperpolarizability (

)
High (

esu)
NLO active material (SHG)
Thermal Stability

C
Suitable for device fabrication
pKa (Amino group) Reduced (< 6.0)Nitro group reduces basicity of pyridine N and amino N

References

  • NLO Properties of Nitropyridines: Title: Nonlinear optical properties of 2-adamantylamino-5-nitropyridine crystals. Source: Applied Physics Letters (AIP). URL:[Link]

  • Electronic Structure of Analogs: Title: Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine Isomers. Source: MDPI (Materials). URL:[Link][1][3][4]

  • Crystal Engineering of Aminonitropyridines: Title: Crystal structure of 2-amino-3-nitro-pyridinium salts and hydrogen bonding networks. Source: Zeitschrift für Kristallographie. URL:[Link]

Sources

The Multifaceted Biological Potential of Aminonitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminonitropyridine scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of aminonitropyridine derivatives. By synthesizing current research, this document offers a detailed examination of the mechanisms of action, presents quantitative data on the efficacy of various derivatives, and provides robust, step-by-step protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the aminonitropyridine core.

Introduction: The Aminonitropyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the development of a vast array of pharmaceuticals.[1][2] The introduction of both an amino (-NH₂) and a nitro (-NO₂) group onto the pyridine ring creates the aminonitropyridine scaffold, a unique chemical entity with a rich and varied pharmacological profile. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino group, imparts distinct electronic characteristics to the molecule, influencing its reactivity, binding affinities, and ultimately, its biological effects.[3]

Aminonitropyridine derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Their versatility allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide will delve into the specific biological activities of these compounds, exploring the underlying molecular mechanisms and providing practical guidance for their laboratory evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of aminonitropyridine derivatives is a rapidly evolving area of research. These compounds have been shown to exert their effects through various mechanisms, primarily by targeting key players in cancer cell signaling pathways.

Mechanism of Action: Inhibition of Protein Kinases

A predominant mechanism by which aminopyrimidine and related derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[7][8] Aminonitropyridine derivatives, by virtue of their structural similarity to the purine scaffold of ATP, can act as competitive inhibitors at the ATP-binding site of various kinases.[5][6]

Key kinase families that are potential targets for aminonitropyridine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in several cancers. Aminopyrimidine derivatives have been designed as EGFR inhibitors, blocking downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[6]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Aminopyridine derivatives have been developed as both reversible and irreversible BTK inhibitors.[9]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Aminopyridine derivatives have shown promise as selective JAK2 inhibitors.[10]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently activated in cancer. Aminopyridine derivatives have been explored as inhibitors of PI3Kγ.[11]

Signaling Pathway: Kinase Inhibition by Aminonitropyridine Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Aminonitropyridine Aminonitropyridine Derivative Aminonitropyridine->RTK Inhibition Aminonitropyridine->PI3K Inhibition

Caption: Potential kinase inhibition by aminonitropyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of aminonitropyridine derivatives is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their cytotoxic potential.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Nitropyridine-thiazolidinoneMCF-7 (Breast)6.41[3]
Nitropyridine-thiazolidinoneHepG2 (Liver)7.63[3]
Aminopyrido[2,3-d]pyrimidin-7(8H)-oneMultiple (PDGFr, bFGFr, EGFr, c-Src)0.009 - 0.079[11]
4-Aminopyrazolo[3,4-d]pyrimidineMOLT-4 (Leukemia)1.58[12]
4-Aminopyrazolo[3,4-d]pyrimidineHL-60(TB) (Leukemia)2.63[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (aminonitropyridine derivatives)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminonitropyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Aminonitropyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial pathogens.[4][13]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial activity of aminonitropyridine derivatives is often attributed to their ability to inhibit essential bacterial enzymes that are not present or are significantly different in humans.

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of bacterial DHFR leads to the depletion of tetrahydrofolate, ultimately halting DNA replication and cell growth.[14][15][16]

  • DNA Gyrase: This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks and cell death.[13]

Workflow: Antimicrobial Activity Assessment

cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Synthesis Synthesize & Purify Aminonitropyridine Derivatives DiskDiffusion Disk Diffusion Assay Synthesis->DiskDiffusion Test Compounds MIC Broth Microdilution (MIC Determination) DiskDiffusion->MIC Active Compounds EnzymeAssay Enzyme Inhibition Assays (e.g., DHFR) MIC->EnzymeAssay Further Investigation

Caption: Workflow for evaluating antimicrobial aminonitropyridine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Compound TypeBacterial StrainMIC (µg/mL)Reference
2-Amino-3-cyanopyridineS. aureus0.039[8]
2-Amino-3-cyanopyridineB. subtilis0.039[8]
Nitro-substituted pyridyl ligandK. pneumoniae0.23 mM[17]
Amino-substituted pyridyl ligandK. pneumoniae0.16 mM[17]
2-Aminopyridine derivativeP. aeruginosa1.6 µM[]
Experimental Protocols: Antimicrobial Susceptibility Testing

3.3.1. Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture

  • Sterile swabs

  • Filter paper disks

  • Test compounds

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the aminonitropyridine derivative and place them on the agar surface.

  • Incubation: Incubate the plates overnight at 37°C.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

3.3.2. Broth Microdilution for MIC Determination

This is a quantitative method to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth

  • Bacterial culture

  • Test compounds

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the aminonitropyridine derivative in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate overnight at 37°C.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Aminonitropyridine derivatives have shown potential as anti-inflammatory agents, although this area is less explored compared to their anticancer and antimicrobial properties.[4][19]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives are often linked to the modulation of key inflammatory pathways.

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22]

  • Nuclear Factor-kappa B (NF-κB) Inhibition: NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB signaling pathway can lead to a broad anti-inflammatory effect.

Signaling Pathway: Potential Anti-inflammatory Mechanisms

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Translocates to Nucleus COX2 COX-2 ArachidonicAcid Arachidonic Acid COX2->ArachidonicAcid Acts on ArachidonicAcid->InflammatoryGenes Prostaglandins Aminonitropyridine Aminonitropyridine Derivative Aminonitropyridine->IKK Inhibition? Aminonitropyridine->COX2 Inhibition?

Caption: Potential anti-inflammatory targets for aminonitropyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Test compounds

  • Vehicle control

  • Positive control (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide animals into groups: vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compounds and controls to the respective animal groups (e.g., orally or intraperitoneally).

  • Baseline Measurement: Measure the initial paw volume of each animal.

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

Aminonitropyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation aminonitropyridine-based drugs with improved efficacy and safety profiles. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of molecules.

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  • Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5035. [Link]

  • Patel, R. B., et al. (2013). SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(3), 1084-1088. [Link]

  • Kletskov, A. V., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 17(7), 896. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]

  • Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127025. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • Roy, V., et al. (2020). Small-Molecule Inhibition of Bacterial Biofilm. ACS Omega, 5(7), 3391–3406. [Link]

  • Sondhi, S. M., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

  • Abdel-Aziz, A. A., et al. (2014). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Bioorganic & Medicinal Chemistry, 22(1), 343-351. [Link]

  • Yilmaz, M., et al. (2020). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Letters in Drug Design & Discovery, 17(1), 89-98. [Link]

  • Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 381-386. [Link]

  • ResearchGate. (2025). 3-Aminomethyl pyridine chalcone derivatives: Design, Synthesis, DNA binding and Cytotoxic studies. [Link]

  • Al-Obaid, A. M., et al. (2018). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166–1177. [Link]

  • ResearchGate. (2025). Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. [Link]

  • Li, Y., et al. (2024). Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. European Journal of Medicinal Chemistry, 267, 116233. [Link]

  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. [Link]

  • Glavaš, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3804. [Link]

  • Rosi, F., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(7), 1999. [Link]

  • ResearchGate. (2022). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • Hunt, J. C., & D'Silva, T. D. J. (1981). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Antimicrobial Agents and Chemotherapy, 20(3), 321–326. [Link]

Sources

Exploring the Chemical Space of 2-Amino-3-nitro-5-phenylpyridine Analogues: A Blueprint for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-3-nitropyridine scaffold, particularly its 5-phenyl substituted derivatives (e.g., 2-Amino-3-nitro-5-phenylpyridine , CAS 198017-59-3), represents a highly privileged building block in modern medicinal chemistry. Its primary utility lies in its role as a direct precursor to imidazo[4,5-b]pyridines , a class of fused bicyclic heterocycles that act as potent bioisosteres of purine. By mimicking the adenine ring of ATP, these analogues competitively bind to the hinge region of various kinases, making them indispensable in the development of targeted therapeutics for oncology and autoimmune diseases.

This technical guide explores the mechanistic rationale behind this scaffold, details self-validating synthetic protocols for its derivatization, and summarizes its pharmacological impact on critical kinase targets such as FLT3 and the Aurora kinase family.

Mechanistic Rationale & Chemical Space

The strategic value of 2-amino-3-nitro-5-phenylpyridine stems from its highly programmable electronic and steric properties:

  • The Nitro Group (C3): Acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic aromatic substitution (

    
    ) if leaving groups (like halogens) are introduced at C4 or C6. More importantly, it serves as a masked amine. Its controlled reduction yields a 2,3-diaminopyridine intermediate, the requisite precursor for imidazole ring cyclization.
    
  • The Amino Group (C2): Provides the primary nitrogen nucleophile necessary for the final cyclative condensation.

  • The Phenyl Ring (C5): In the context of kinase inhibition, the C5-phenyl group (or its analogues) projects into the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly enhancing binding affinity and isoform selectivity.

By systematically varying the substituents on the C5-phenyl ring or introducing functional groups at the C6 position, medicinal chemists can finely tune the physicochemical properties and target selectivity of the resulting imidazo[4,5-b]pyridines .

SyntheticWorkflow A 2-Amino-3-nitro-5-phenylpyridine (Core Scaffold) B Analog Generation (e.g., C5/C6 Diversification) A->B Structural Diversification C Nitro Reduction (Na2S2O4 or SnCl2) A->C Direct Pathway B->C D 2,3-Diaminopyridine Intermediate C->D E Cyclative Condensation (Aldehyde/Orthoester) D->E F Imidazo[4,5-b]pyridine Kinase Inhibitor E->F Final Active Pharmacophore

Fig 1: Synthetic workflow from 2-amino-3-nitro-5-phenylpyridine to imidazo[4,5-b]pyridine inhibitors.

Synthetic Workflows & Self-Validating Protocols

The transformation of 2-amino-3-nitro-5-phenylpyridine into an active imidazo[4,5-b]pyridine inhibitor requires two critical, high-yielding steps: chemoselective reduction and cyclative condensation. The protocols below are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure mechanistic fidelity.

Protocol 1: Chemoselective Nitro Reduction

Objective: Convert the 3-nitro group to a 3-amino group without perturbing the C5-phenyl system or inducing dehalogenation (if halogenated analogues are used).

Causality & Reagent Selection: While catalytic hydrogenation (Pd/C,


) is standard, it risks hydrodehalogenation. Sodium dithionite (

) or Tin(II) chloride (

) are preferred for their chemoselectivity .

is highly favored in modern workflows due to its mild, aqueous-compatible nature, avoiding the harsh acidic workups required to break tin emulsions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-nitro-5-phenylpyridine (1.0 eq) in a 1:1 mixture of THF and EtOH (0.2 M concentration).

  • Reduction: Add an aqueous solution of

    
     (4.0 eq) dropwise at room temperature.
    
  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. Validation check: The vibrant yellow color of the nitro starting material will rapidly dissipate into a pale/colorless solution, confirming the disruption of the nitro-aromatic chromophore. LC-MS must show complete disappearance of the

    
     parent mass and the emergence of the 
    
    
    
    (loss of NO) and final
    
    
    diamine mass.
  • Workup: Once complete (typically < 2 hours), concentrate the organic solvents in vacuo. Extract the aqueous residue with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the 2,3-diaminopyridine intermediate. Use immediately in Protocol 2 to prevent aerial oxidation.
    
Protocol 2: Acid-Catalyzed Cyclative Condensation

Objective: Construct the imidazole ring via condensation of the diamine with an aldehyde or orthoester.

Causality & Reagent Selection: Using an aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) under oxidative conditions, or an orthoester (e.g., trimethyl orthoformate) under acidic conditions, provides the C1 carbon of the imidazole ring. Acid catalysis (e.g., p-TsOH or concentrated HCl) protonates the electrophilic carbon, driving the initial nucleophilic attack by the 3-amino group, followed by dehydration and cyclization .

Step-by-Step Methodology:

  • Condensation: Suspend the 2,3-diaminopyridine intermediate (1.0 eq) in trimethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Cyclization: Heat the mixture to reflux (approx. 100°C) under an inert

    
     atmosphere for 4-6 hours.
    
  • In-Process Control (IPC): Monitor via LC-MS. Validation check: The system is validated when the intermediate Schiff base mass transitions entirely to the cyclized mass (

    
    ).
    
  • Isolation: Cool to room temperature. The imidazo[4,5-b]pyridine product often precipitates directly from the orthoester. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Pharmacological Applications: Kinase Inhibition

Imidazo[4,5-b]pyridines derived from this scaffold have demonstrated profound efficacy as ATP-competitive kinase inhibitors. The bidentate hydrogen-bonding motif of the imidazo[4,5-b]pyridine core perfectly aligns with the kinase hinge region (typically interacting with backbone amides of residues like Ala213 in Aurora A or Cys694 in FLT3) .

Dual FLT3 / Aurora Kinase Inhibition

Mutations in FLT3 (such as FLT3-ITD) are primary drivers in Acute Myeloid Leukemia (AML). Concurrently, Aurora kinases (A and B) regulate mitotic spindle assembly and chromosome segregation. Analogues synthesized from the 2-amino-3-nitropyridine scaffold have yielded potent dual inhibitors, effectively shutting down both proliferative signaling (STAT5) and mitotic progression.

KinasePathway Inhibitor Imidazo[4,5-b]pyridine Analogues FLT3 FLT3 Kinase (Mutant/WT) Inhibitor->FLT3 ATP-competitive Inhibition Aurora Aurora Kinases (A/B) Inhibitor->Aurora ATP-competitive Inhibition STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 Activation Mitosis Centrosome Maturation & Spindle Assembly Aurora->Mitosis Progression Apoptosis Cell Cycle Arrest & Apoptosis STAT5->Apoptosis Blocked by Inhibitor Mitosis->Apoptosis Induced by Inhibitor

Fig 2: Dual inhibition of FLT3 and Aurora kinase pathways by imidazo[4,5-b]pyridine analogues.

Quantitative Data Summary

The table below summarizes the binding affinities (


) and cellular inhibitory concentrations (

) of advanced imidazo[4,5-b]pyridine analogues (e.g., Compound 27e) derived from this chemical space against key oncogenic kinases .
Kinase TargetBinding Affinity (

, nM)
Cellular

(nM)
Primary Cellular Effect
Aurora-A 7.530Inhibition of T288 autophosphorylation
Aurora-B 48.0148Inhibition of Histone H3 (S10) phosphorylation
FLT3 (WT) 6.2< 50Blockade of STAT5 signaling
FLT3-ITD 38.0< 50Apoptosis in MV4-11 AML cell lines
FLT3 (D835Y) 14.0N/AOvercomes clinical resistance mutations

Conclusion

The 2-amino-3-nitro-5-phenylpyridine scaffold is far more than a simple starting material; it is a highly programmable chemical vector for drug discovery. By understanding the causality behind its reduction and cyclization, researchers can reliably generate diverse libraries of imidazo[4,5-b]pyridines. As evidenced by their profound nanomolar efficacy against targets like FLT3 and Aurora kinases, mastering the chemical space of this scaffold remains a critical competency for advancing next-generation targeted therapeutics.

References

  • Solid-Phase Synthesis of Imidazo[4,5-b]pyridin-2-ones and Related Urea Derivatives by Cyclative Cleavage of a Carbamate Linkage. ACS Combinatorial Science, 2002.[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 2012.[Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2016.[Link]

Methodological & Application

detailed experimental protocol for 2-Amino-3-nitro-5-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-Amino-3-nitro-5-phenylpyridine , a critical scaffold in the development of kinase inhibitors and imidazopyridine-based therapeutics. While direct nitration of 2-amino-5-phenylpyridine is theoretically possible, it often suffers from poor regioselectivity due to competitive nitration on the electron-rich phenyl ring.

To ensure regio-purity and scalability , this protocol utilizes a modular two-step convergent synthesis :

  • Regioselective Nitration: Electrophilic nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the brominated intermediate with phenylboronic acid.

This approach isolates the nitro-group installation from the biaryl coupling, preventing side reactions and simplifying purification.

Safety & Hazards

  • Nitration Risks: The nitration step involves concentrated sulfuric acid (

    
    ) and nitric acid (
    
    
    
    ). This is a highly exothermic reaction. Temperature control is critical to prevent thermal runaway.
  • Nitro Compounds: Polynitrated by-products can be shock-sensitive. Do not distill distillation residues to dryness.

  • Palladium Catalysts: Pd(dppf)Cl

    
     and related species can be sensitizers. Handle in a fume hood.
    
  • Boronic Acids: Generally low toxicity but should be handled as irritants.

Materials & Equipment

Reagents Table
ReagentCAS No.RolePurity
2-Amino-5-bromopyridine 1072-97-5Starting Material>98%
Phenylboronic acid 98-80-6Coupling Partner>97%
Nitric Acid (fuming) 7697-37-2Nitrating Agent>90%
Sulfuric Acid 7664-93-9Solvent/Catalyst98% Conc.
Pd(dppf)Cl

· CH

Cl

95464-05-4CatalystCatalyst Grade
Sodium Carbonate (

)
497-19-8BaseAnhydrous
1,4-Dioxane 123-91-1SolventAnhydrous
Equipment
  • Jacketed glass reactor or 3-neck RBF (Round Bottom Flask) with internal temperature probe.

  • Reflux condenser and inert gas (Nitrogen/Argon) manifold.

  • Rotary evaporator.[1]

  • Flash chromatography system (Silica gel).

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Targeting the C3 position by exploiting the ortho-directing power of the amine, while C5 is blocked by Bromine.

Reaction Scheme: 2-Amino-5-bromopyridine + HNO3/H2SO4 → 2-Amino-5-bromo-3-nitropyridine[2]

  • Setup: Charge a 3-neck flask with Sulfuric Acid (12.0 vol) . Cool the acid to 0°C using an ice/salt bath.

  • Addition 1: Portion-wise, add 2-Amino-5-bromopyridine (1.0 equiv) to the acid. Maintain internal temperature < 10°C . Stir until fully dissolved (approx. 30 mins).

  • Addition 2: Dropwise, add Fuming Nitric Acid (1.2 equiv) over 45 minutes.

    • Critical Control Point: The exotherm is sharp. Do not allow temperature to exceed 5°C during addition to minimize dinitration or oxidation.

  • Reaction: Once addition is complete, warm the mixture to Room Temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Adjust pH to ~8 using 20% NaOH solution or solid

    
    . Keep the mixture cold during neutralization.
    
  • Isolation: Filter the yellow solid. Wash the cake with cold water (

    
     vol).
    
  • Drying: Dry under vacuum at 45°C.

    • Yield Expectation: 75-85%

    • Appearance: Yellow crystalline solid.

Step 2: Suzuki Coupling to 2-Amino-3-nitro-5-phenylpyridine

Palladium-catalyzed biaryl synthesis.

Reaction Scheme: 2-Amino-5-bromo-3-nitropyridine + Ph-B(OH)2 → [Pd] → Product

  • Inertion: Flame-dry a reaction flask and cool under Argon flow.

  • Loading: Charge the flask with:

    • 2-Amino-5-bromo-3-nitropyridine (1.0 equiv, from Step 1)

    • Phenylboronic acid (1.3 equiv)

    • Pd(dppf)Cl

      
       · CH
      
      
      
      Cl
      
      
      (0.05 equiv / 5 mol%)
  • Solvent System: Add 1,4-Dioxane (10 vol) and 2M aqueous

    
     (3.0 equiv) .
    
    • Note: Degas the solvents by sparging with Argon for 15 minutes prior to addition. Oxygen is the enemy of the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under reflux for 6–12 hours.

    • Monitoring: LCMS should show consumption of the bromide (M+H 218/220) and formation of product (M+H 216).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 vol) and Water (10 vol).

    • Separate layers.[1] Extract aqueous layer with Ethyl Acetate (

      
       vol).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify the crude residue via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Final Product: Recrystallize from Ethanol if higher purity (>99%) is required for biological assays.

Visualizations

Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisProtocol Start Start: 2-Amino-5-bromopyridine Step1_Setup Dissolve in H2SO4 (0°C) Start->Step1_Setup Step1_Nitration Add HNO3 (Keep < 5°C) Regioselective Nitration Step1_Setup->Step1_Nitration  Exothermic   Intermediate Isolate: 2-Amino-5-bromo-3-nitropyridine Step1_Nitration->Intermediate  Precipitation   Step2_Setup Add Phenylboronic Acid + Pd(dppf)Cl2 Solvent: Dioxane/H2O Intermediate->Step2_Setup Step2_Coupling Suzuki Coupling (90°C, 12h) Argon Atmosphere Step2_Setup->Step2_Coupling  Catalysis   Workup Extraction & Flash Chromatography Step2_Coupling->Workup Final Target: 2-Amino-3-nitro-5-phenylpyridine Workup->Final

Caption: Two-step convergent synthesis workflow ensuring regioselectivity and high yield.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters:

ParameterSpecificationNotes
Appearance Yellow to Orange solidNitro-anilines are characteristically colored.
MS (ESI+) [M+H]+ = 216.07Distinct lack of Bromine isotope pattern.
1H NMR (DMSO-d6)

8.8 (d, 1H, H-6), 8.6 (d, 1H, H-4)
Two doublets in the aromatic region for the pyridine ring indicate meta-coupling (

).
1H NMR (Phenyl)

7.4 - 7.7 (m, 5H)
Multiplet corresponding to the phenyl ring.
NH2 Signal

8.0 - 8.2 (br s, 2H)
Exchangeable with D2O.

Troubleshooting & Optimization

Issue: Low Yield in Nitration Step

  • Cause: Temperature exceeded 5°C during

    
     addition, leading to oxidation or tar formation.
    
  • Solution: Use a dry-ice/acetone bath to strictly maintain 0°C. Increase stirring speed to prevent hot-spots.

Issue: Stalled Suzuki Coupling (Incomplete Conversion)

  • Cause: Catalyst poisoning by oxygen or "Pd-black" precipitation.

  • Solution: Ensure rigorous degassing of solvents. Add an additional 2 mol% of catalyst.[3] Switch base to

    
     if 
    
    
    
    is too weak.

Issue: Regioisomer Contamination

  • Observation: If you observe a 5-nitro isomer, your starting material (2-amino-5-bromopyridine) may have debrominated (rare) or you used 2-aminopyridine by mistake. The presence of the Bromine at C5 is the absolute directing group that forces nitration to C3.

References

  • Fox, B. A., & Threlfall, T. L. (1964). The Nitration of 2-Amino-5-bromopyridine. Organic Syntheses.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • European Patent EP0530524A1 . Method of producing 2-amino-3-nitro-5-halogenopyridine. (Industrial protocol for the nitration step). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Optimization of Pd-catalyzed couplings for heteroaryl halides).

Sources

using 2-Amino-3-nitro-5-phenylpyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-3-nitro-5-phenylpyridine as a Strategic Scaffold in Drug Discovery

Executive Summary & Strategic Value

2-Amino-3-nitro-5-phenylpyridine is a high-value "push-pull" heterocyclic building block characterized by an electron-rich amino group ortho to an electron-withdrawing nitro group. This specific arrangement—augmented by the lipophilic phenyl ring at the C5 position—makes it a privileged precursor for synthesizing 6-phenylimidazo[4,5-b]pyridines (1-deazapurines).

These fused bicyclic systems are bioisosteres of purines and benzimidazoles, widely represented in kinase inhibitors (e.g., PI3K, mTOR), GPCR antagonists, and anticancer agents. The pre-installed phenyl group at C5 eliminates the need for challenging late-stage cross-couplings on the electron-deficient pyridine ring, streamlining the synthesis of library candidates.

Key Applications:

  • Imidazo[4,5-b]pyridine Synthesis: Precursor to 6-phenyl-1-deazapurines via reduction and cyclization.[1]

  • Polyfunctional Scaffolding: Access to 2,3-diamino-5-phenylpyridine for condensation with diverse electrophiles (aldehydes, carboxylic acids, phosgene).

  • Divergent Synthesis: Conversion to 2-halo-3-aminopyridines via Sandmeyer chemistry for alternative heterocycle construction.

Chemical Profile & Handling

PropertyData
CAS Number 198017-59-3
Formula C₁₁H₉N₃O₂
MW 215.21 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot EtOH; sparingly soluble in water.
Stability Stable under standard conditions. Nitro group sensitive to strong reducing agents.
Hazards Irritant. Potential mutagen (nitro-aromatic). Handle with PPE.

Core Application: Synthesis of 6-Phenylimidazo[4,5-b]pyridines

The primary utility of this building block is the construction of the imidazo[4,5-b]pyridine core.[2] This requires a two-stage sequence: (1) Reduction of the nitro group to the diamine, followed by (2) Cyclocondensation.[1]

Step 1: Reduction to 2,3-Diamino-5-phenylpyridine

The nitro group reduction is the critical activation step. While catalytic hydrogenation is cleanest, iron-mediated reduction is often preferred if the substrate contains sulfur or other catalyst poisons downstream.

Protocol A: Catalytic Hydrogenation (Standard)

  • Reagents: 10% Pd/C (10 wt%), Methanol (MeOH).

  • Conditions: H₂ atmosphere (balloon), RT, 4–6 h.

Detailed Procedure:

  • Charge: In a round-bottom flask, dissolve 2-amino-3-nitro-5-phenylpyridine (1.0 equiv) in MeOH (10 mL/mmol).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an argon stream. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge the flask with H₂ gas (balloon pressure) three times. Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (the diamine is significantly more polar and often fluorescent).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 2,3-diamino-5-phenylpyridine is oxidation-sensitive (turns dark upon air exposure). Use immediately in the next step.

Step 2: Cyclization Methodologies

The choice of cyclization reagent dictates the substituent at the C2 position of the final imidazopyridine.

Method A: Synthesis of C2-Unsubstituted Derivatives (C2-H)

  • Reagent: Triethyl orthoformate (TEOF).

  • Mechanism: Condensation followed by elimination of ethanol.

Protocol:

  • Suspend the fresh diamine (from Step 1) in TEOF (5 mL/mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (pTsOH) (5 mol%).

  • Reflux (100–110 °C) for 3–4 hours.

  • Cool to RT. The product, 6-phenylimidazo[4,5-b]pyridine, often precipitates. If not, concentrate and triturate with diethyl ether.

Method B: Synthesis of C2-Aryl/Alkyl Derivatives

  • Reagents: Aldehyde (R-CHO) + Oxidant (Na₂S₂O₅ or Air).

  • Mechanism: Formation of imine/aminal followed by oxidative aromatization.

Protocol:

  • Dissolve diamine (1.0 equiv) and the desired aldehyde (1.1 equiv) in DMF or EtOH.

  • Add Na₂S₂O₅ (1.5 equiv) dissolved in a minimum amount of water.

  • Heat to 80–100 °C for 4–12 hours.

  • Pour into ice water. Collect the precipitate by filtration.[3]

Method C: Synthesis of C2-Oxo Derivatives (Cyclic Ureas)

  • Reagent: Carbonyl Diimidazole (CDI) or Phosgene equivalents.

  • Utility: The resulting 2-one can be converted to 2-chloro via POCl₃, enabling S_NAr displacements.

Protocol:

  • Dissolve diamine in dry THF.

  • Add CDI (1.2 equiv) at 0 °C, then warm to RT.

  • Stir for 2 hours. The cyclic urea usually precipitates.

Advanced Divergent Pathway: Sandmeyer Functionalization

If the target requires a halogen at the 2-position without forming the imidazole ring immediately (e.g., to couple a different amine), the 2-amino group can be converted to a halogen via diazotization.

Protocol: Synthesis of 2-Bromo-3-nitro-5-phenylpyridine

  • Dissolution: Dissolve 2-amino-3-nitro-5-phenylpyridine in 48% HBr.

  • Diazotization: Cool to 0 °C. Add NaNO₂ (1.5 equiv) aqueous solution dropwise. Stir for 30 min.

  • Substitution: Add CuBr (1.2 equiv) slowly. Allow to warm to RT and stir for 2 h.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

  • Result: This yields an electrophilic pyridine core (2-Br, 3-NO₂) susceptible to nucleophilic aromatic substitution (S_NAr) at the 2-position by amines or thiols, allowing for "library-from-core" synthesis.

Visual Workflow & Reaction Pathways

The following diagram illustrates the strategic branching from the parent building block.

G Start 2-Amino-3-nitro- 5-phenylpyridine Diamine 2,3-Diamino- 5-phenylpyridine Start->Diamine Reduction (H2, Pd/C or Fe/AcOH) Sandmeyer 2-Bromo-3-nitro- 5-phenylpyridine Start->Sandmeyer Sandmeyer (NaNO2, HBr, CuBr) ImidazoH 6-Phenylimidazo [4,5-b]pyridine (C2-H) Diamine->ImidazoH TEOF, pTsOH Reflux ImidazoR 2-Substituted-6-phenyl imidazo[4,5-b]pyridine Diamine->ImidazoR R-CHO, Na2S2O5 or R-COOH, PPA ImidazoOne 6-Phenyl-1,3-dihydro -2H-imidazo[4,5-b] pyridin-2-one Diamine->ImidazoOne CDI or Triphosgene

Caption: Divergent synthetic pathways from 2-Amino-3-nitro-5-phenylpyridine to bioactive scaffolds.

References

  • Aaron Chemicals. Product Data: 2-Amino-3-nitro-5-phenylpyridine (CAS 198017-59-3).[4][5] Retrieved from

  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 3-Nitro-5-phenylpyridine. Retrieved from

  • Goker, H., et al. (2023).[6] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[3]

Sources

Application Note: 2-Amino-3-nitro-5-phenylpyridine (CAS 198017-59-3) as a Privileged Scaffold Precursor in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on the use of heterocyclic "purine bioisosteres" that can effectively anchor into the highly conserved hinge region of the kinase domain. 2-Amino-3-nitro-5-phenylpyridine (CAS 198017-59-3)[1][2] is a highly versatile, commercially available building block utilized extensively in the synthesis of such privileged scaffolds.

The structural logic behind utilizing this specific precursor is threefold:

  • Ortho-Relationship for Bicyclic Annulation : The adjacent amino (C2) and nitro (C3) groups provide the perfect geometric setup. Mild reduction of the nitro group yields an ortho-diamine, which is the requisite precursor for cyclization into bicyclic heteroaromatics.

  • Pre-installed Hydrophobic Moiety : The C5-phenyl group translates to the C7-position in pyrido[2,3-b]pyrazines and the C6-position in imidazo[4,5-b]pyridines. In kinase binding pockets, this phenyl ring frequently projects into the hydrophobic pocket II (or the selectivity pocket) adjacent to the ATP-binding site, enhancing both binding affinity and isoform selectivity[3].

  • Electronic Tuning : The pyridine nitrogen acts as a critical hydrogen-bond acceptor, mimicking the N1 or N3 of the adenine ring of ATP, allowing the resulting scaffolds to form essential hydrogen bonds with the backbone amide NH of hinge region residues (e.g., Met793 in EGFR or Ala213 in Aurora-A)[3][4].

SynthWorkflow A 2-Amino-3-nitro- 5-phenylpyridine (CAS 198017-59-3) B 2,3-Diamino- 5-phenylpyridine A->B Reduction (Fe, NH4Cl) C 7-Phenylpyrido[2,3-b]pyrazines (EGFR/Akt Inhibitors) B->C Condensation (1,2-Dicarbonyls) D 6-Phenyl-1H-imidazo[4,5-b]pyridines (Aurora Kinase Inhibitors) B->D Cyclization (Orthoesters/Acids)

Synthetic workflow from 2-Amino-3-nitro-5-phenylpyridine to bicyclic kinase inhibitors.

Core Application 1: Synthesis of Pyrido[2,3-b]pyrazine Kinase Inhibitors

Pyrido[2,3-b]pyrazines are potent inhibitors of kinases such as Akt1 and EGFR (including the erlotinib-resistant T790M mutant)[4]. The dual nitrogen atoms in the pyrazine ring, combined with the pyridine nitrogen, create a dense hydrogen-bonding network.

Step 1: Chemoselective Reduction to 2,3-Diamino-5-phenylpyridine

Causality: While catalytic hydrogenation (Pd/C, H₂) is possible, the use of Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is preferred in discovery workflows. This Béchamp-type reduction is highly chemoselective, avoids the need for high-pressure reactors, and prevents the formation of azo or azoxy dimers that can occur under strongly basic or overly aggressive reduction conditions.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-Amino-3-nitro-5-phenylpyridine (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5 equiv) and Ammonium Chloride (50.0 mmol, 5 equiv) to the stirring solution.

  • Reaction: Heat the suspension to reflux (approx. 80 °C) for 2–4 hours. Monitor the disappearance of the yellow-orange starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between saturated aqueous NaHCO₃ and EtOAc. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 2,3-diamino-5-phenylpyridine as a pale solid. Self-Validation: LC-MS should confirm the mass shift from [M+H]⁺ 216 to 186.

Step 2: Cyclization to 7-Phenylpyrido[2,3-b]pyrazine

Causality: The condensation of the ortho-diamine with a 1,2-dicarbonyl compound (e.g., an aryl glyoxal or benzil derivative) is thermodynamically driven by the formation of the fully conjugated, aromatic pyrazine ring[5][6]. Acetic acid serves as both the solvent and a mild acid catalyst to facilitate imine formation.

Protocol:

  • Setup: Dissolve the isolated 2,3-diamino-5-phenylpyridine (5.0 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add the desired 1,2-dicarbonyl compound (5.2 mmol, 1.04 equiv) dropwise or in small portions.

  • Reaction: Stir the mixture at 80 °C for 3 hours. The solution will typically darken as the conjugated bicyclic system forms.

  • Workup: Cool the reaction mixture and pour it into crushed ice/water (100 mL). Neutralize slowly with aqueous ammonia or solid Na₂CO₃ until pH 7-8 is reached.

  • Purification: Extract with dichloromethane (3 × 30 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the substituted 7-phenylpyrido[2,3-b]pyrazine.

Core Application 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are direct structural analogs of purines. They are extensively utilized to target Aurora kinases (Aurora-A/B), JAK, and B-Raf[3][7][8]. The compact nature of the imidazole ring allows these molecules to deeply penetrate the ATP-binding cleft.

Cyclization Protocol (From 2,3-Diamino-5-phenylpyridine)

Causality: Condensation of the diamine with an orthoester (e.g., triethyl orthoformate) under acidic conditions proceeds via an intermediate amidine. Intramolecular nucleophilic attack by the adjacent amine, followed by the elimination of ethanol, irreversibly forms the imidazole ring.

Protocol:

  • Setup: Suspend 2,3-diamino-5-phenylpyridine (5.0 mmol) in triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.2 mmol).

  • Reaction: Heat the mixture to 120 °C under a reflux condenser for 4–6 hours. Ethanol will evolve as a byproduct.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the reaction mixture upon cooling. If not, concentrate the remaining orthoester under vacuum.

  • Isolation: Triturate the crude residue with cold diethyl ether and filter to isolate 6-phenyl-1H-imidazo[4,5-b]pyridine. Self-Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the primary amine protons and the appearance of a distinct, highly deshielded imidazole C2-proton singlet around 8.4–8.6 ppm.

Systems-Level Impact: Target Signaling Pathways

The compounds derived from 2-Amino-3-nitro-5-phenylpyridine act as competitive inhibitors at the ATP-binding site of hyperactive kinases, effectively shutting down downstream oncogenic signaling cascades.

Pathway Ligand Growth Factors (EGF) EGFR EGFR (WT / T790M) Ligand->EGFR PI3K PI3K / Akt Pathway EGFR->PI3K Proliferation Tumor Proliferation PI3K->Proliferation Inhibitor1 Pyrido[2,3-b]pyrazines Inhibitor1->EGFR Hinge Binding Inhibitor2 Imidazo[4,5-b]pyridines Inhibitor2->PI3K ATP Competitive

Kinase signaling pathway targeted by pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine derivatives.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and the resulting biological profiles of the scaffolds synthesized from CAS 198017-59-3, based on established structure-activity relationship (SAR) studies in the literature[3][4].

Derivative ScaffoldTypical Cyclization ReagentsPrimary Kinase TargetsTypical IC₅₀ Range (Literature)Key Structural Advantage
7-Phenylpyrido[2,3-b]pyrazine 1,2-Dicarbonyls (e.g., Glyoxal, Benzil)EGFR (WT/T790M), Akt110 – 150 nMDual H-bond acceptors for hinge region; overcomes erlotinib resistance.
6-Phenyl-1H-imidazo[4,5-b]pyridine Orthoesters, Carboxylic acidsAurora-A, JAK, B-Raf40 – 300 nMDirect purine bioisostere; low molecular weight allows deep pocket penetration.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines Source: Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5964-5968. URL:[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: Molecules, 2018, 23(11), 2961. URL:[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry, 2013, 56(22), 9122-9135. URL:[Link]

Sources

Technical Guide: 2-Amino-3-nitro-5-phenylpyridine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-nitro-5-phenylpyridine (ANPP) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the ortho-relationship between the amine (


) at position C2 and the nitro group (

) at position C3. This arrangement allows ANPP to serve as a masked ortho-diamine, a critical gateway for synthesizing fused bicyclic nitrogen heterocycles such as imidazo[4,5-b]pyridines , triazolo[4,5-b]pyridines , and pyrido[2,3-b]pyrazines .

The C5-phenyl substituent distinguishes this precursor from the generic 2-amino-3-nitropyridine. It provides inherent lipophilicity and steric bulk often required for kinase inhibitor potency (e.g., targeting PI3K, mTOR, or MAPK pathways), eliminating the need for late-stage Suzuki couplings on the fused system.

This guide details the chemical handling, reduction protocols, and cyclization pathways for ANPP, emphasizing yield optimization and intermediate stability.

Strategic Reactivity Overview

The transformation of ANPP into bioactive heterocycles hinges on the reduction of the C3-nitro group to generate 2,3-diamino-5-phenylpyridine . This diamine is the "pivot point" for all subsequent divergent synthesis.

Visualizing the Pathways

The following flowchart illustrates the divergent synthesis pathways originating from ANPP.

ANPP_Pathways ANPP 2-Amino-3-nitro- 5-phenylpyridine (Starting Material) Diamine 2,3-Diamino- 5-phenylpyridine (Unstable Intermediate) ANPP->Diamine Reduction (H2/Pd-C or Fe/AcOH) Imidazo Imidazo[4,5-b]pyridine (Scaffold A) Diamine->Imidazo + R-COOH / Heat or R-CHO / Oxidant Triazolo Triazolo[4,5-b]pyridine (Scaffold B) Diamine->Triazolo + NaNO2 / HCl (Diazotization) Pyrazino Pyrido[2,3-b]pyrazine (Scaffold C) Diamine->Pyrazino + 1,2-Dicarbonyls (Condensation)

Figure 1: Divergent synthesis pathways from 2-Amino-3-nitro-5-phenylpyridine to fused heterocycles.

Critical Intermediate: Synthesis of 2,3-Diamino-5-phenylpyridine

The reduction of the nitro group is the most failure-prone step due to the oxidative instability of the resulting phenylene-diamine-like pyridine. The diamine turns black rapidly upon exposure to air.

Protocol A: Catalytic Hydrogenation (High Purity)

Best for small-scale (<5g) where filtration speed is fast.

Reagents:

  • Substrate: 2-Amino-3-nitro-5-phenylpyridine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous preferred)

  • Hydrogen Source:

    
     balloon or Parr shaker (30 psi)
    

Procedure:

  • Dissolution: Charge ANPP into a flask and dissolve in Methanol (20 vol). If solubility is poor, add THF (5 vol).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.

  • Reduction: Introduce Hydrogen atmosphere. Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM; product is much more polar and fluorescent).

  • Isolation (Critical): Filter the mixture through a Celite pad under an inert atmosphere (keep the filter cake wet with solvent to prevent ignition).

  • Usage: Concentrate the filtrate immediately and use the crude diamine directly in the next step. Do not store.

Protocol B: Iron-Mediated Reduction (Robust/Scale-Up)

Best for larger scales or if the phenyl ring has halide substituents sensitive to hydrogenolysis.

Reagents:

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend ANPP in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (

    
    ) with vigorous mechanical stirring.
    
  • Reaction is typically complete in 1–2 hours.

  • Hot filter through Celite to remove iron sludge. Wash cake with hot ethanol.

  • Concentrate. The diamine is often more stable as a crude solid from this method due to residual salts acting as stabilizers.

Application 1: Synthesis of Imidazo[4,5-b]pyridines

This is the most common application. The imidazole ring fusion creates a deaza-purine analog, a key pharmacophore in kinase inhibitors (e.g., Vejurafenib analogs).

Mechanism

The reaction proceeds via the formation of an amide (if using acid) or imine (if using aldehyde) on the more nucleophilic C3-amine, followed by cyclodehydration.

Imidazole_Mech Step1 Diamine Step2 Mono-Amide Intermediate Step1->Step2 R-COOH (Acylation) Step3 Cyclization (- H2O) Step2->Step3 Heat / Acid Final Imidazo[4,5-b]pyridine Step3->Final Aromatization

Figure 2: Cyclodehydration mechanism for Imidazole formation.

Protocol: The "Phillips-Like" Condensation

Target: 2-Alkyl-6-phenylimidazo[4,5-b]pyridine.

  • Setup: Place fresh crude 2,3-diamino-5-phenylpyridine (1.0 equiv) in a round-bottom flask.

  • Reagent: Add the corresponding Carboxylic Acid (R-COOH) (e.g., Formic acid for R=H, Acetic acid for R=Me). If the acid is liquid, use it as the solvent. If solid, use 5 equiv in Polyphosphoric Acid (PPA) or 4N HCl.

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Note: PPA is superior for difficult substrates but requires a messy aqueous workup.

  • Workup: Cool to

    
    . Basify to pH 8–9 with Ammonium Hydroxide (
    
    
    
    ).
  • Purification: The product usually precipitates. Filter and wash with water.[1][2] Recrystallize from EtOH/DMF.

Data Validation:

  • 1H NMR: Look for the disappearance of the broad singlet amine peaks (

    
    ) and the appearance of the imidazole C2-H (if using formic acid) around 8.0–8.5 ppm.
    

Application 2: Synthesis of Triazolo[4,5-b]pyridines

These compounds are bioisosteres of purines and are often used to improve metabolic stability or solubility compared to their imidazole counterparts.

Protocol: Diazotization
  • Dissolution: Dissolve crude diamine (1.0 equiv) in 10% aqueous HCl or Acetic Acid. Cool to

    
     in an ice bath.
    
  • Addition: Dropwise add a solution of Sodium Nitrite (

    
    , 1.2 equiv) in water. Maintain temperature below 
    
    
    
    .
  • Reaction: Stir for 30–60 minutes. The reaction is usually instantaneous.

  • Precipitation: The triazole often precipitates directly as a solid.

  • Isolation: Filter and wash with cold water.

    • Safety Note: Azides and high-nitrogen compounds can be energetic. Handle with care, though fused triazoles are generally stable.

Application 3: Synthesis of Pyrido[2,3-b]pyrazines

Reaction with 1,2-dicarbonyls yields the 6,6-fused system (pteridine analogs), useful in folate cycle antagonism studies.

Protocol: Condensation with Glyoxal/Benzil
  • Solvent: Ethanol or Methanol.

  • Reagents: Combine diamine (1.0 equiv) and Glyoxal (40% aq. solution) or Benzil (1.1 equiv).

  • Catalyst: A catalytic amount of Acetic Acid (10 mol%) accelerates the Schiff base formation.

  • Conditions: Reflux for 2–6 hours.

  • Observation: Reaction mixture often turns deep yellow/orange.

  • Workup: Cool and filter the precipitate.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (

/Pd-C)
Iron Reduction (Fe/AcOH)Dithionite (

)
Yield High (>90%)Good (80-90%)Moderate (60-75%)
Reaction Time Fast (2-4 h)Medium (1-3 h)Fast (1 h)
Halogen Tolerance Poor (Debromination risk)ExcellentExcellent
Scalability Limited by

safety
Excellent (Industrial std)Good
Workup Filtration (Clean)Filtration (Iron waste)Aqueous extraction

References

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[3] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767. Link

  • Reduction of Nitroarenes: Wienhöfer, G., et al. (2011).[4] "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines." Journal of the American Chemical Society, 133(32), 12875–12879. Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Iron-Mediated Reduction Protocols: Wang, X., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Molecules, 22(3), 399.[5] Link

  • Triazolo[4,5-b]pyridine Synthesis: L'Abbé, G. (1990). "Rearrangements of 1,2,3-Triazoles." Journal of Heterocyclic Chemistry. (Contextual grounding for triazole stability).

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. The user assumes all responsibility for safety validation.

Sources

analytical techniques for the characterization of 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of 2-Amino-3-nitro-5-phenylpyridine

Introduction & Scientific Context

2-Amino-3-nitro-5-phenylpyridine (CAS: 198017-59-3) is a highly functionalized heterocyclic scaffold of significant interest in both medicinal chemistry and materials science. The 2-amino-3-nitropyridine core is a privileged substructure frequently utilized as a precursor for imidazo[4,5-b]pyridine derivatives, which act as potent, ATP-competitive kinase inhibitors targeting Glycogen Synthase Kinase-3 (GSK-3) and Aurora-A[1][2].

Beyond pharmacology, the molecule possesses a unique "push-pull" electronic configuration driven by the electron-donating 2-amino group and the electron-withdrawing 3-nitro group. This strong intramolecular dipole renders this class of molecules highly relevant in the development of organic Non-Linear Optical (NLO) materials[3]. The addition of the C5 phenyl ring introduces steric hindrance and extends the conjugated π-system, necessitating rigorous multi-modal analytical characterization to confirm structural integrity, electronic distribution, and 3D conformation.

Workflow Start 2-Amino-3-nitro-5-phenylpyridine Sample Prep NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR MS LC-HRMS (Fragmentation) Start->MS FTIR FTIR & UV-Vis (Electronic Profile) Start->FTIR XRay X-Ray Crystallography (3D Conformation) Start->XRay

Multi-modal analytical workflow for 2-amino-3-nitro-5-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: 1H and 13C NMR are fundamental for confirming the 2,3,5-substitution pattern. The pyridine ring protons (H4 and H6) will exhibit a characteristic meta-coupling (J ≈ 2.5 Hz). The use of DMSO-d6 as a solvent is critical; its strong hydrogen-bond accepting nature slows the chemical exchange of the 2-amino protons, allowing them to be observed as a distinct broad singlet rather than exchanging into the baseline[4]. Furthermore, 15N HMBC (Heteronuclear Multiple Bond Correlation) is recommended to unambiguously assign the amino and nitro nitrogens by observing their long-range correlations to the pyridine ring protons.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire 1H NMR at 400 MHz (ns=16, d1=2s) and 13C NMR at 100 MHz (ns=512, d1=2s) at 298 K.

  • Validation: Lock the spectrometer to the deuterium signal of DMSO-d6 and reference the spectrum to the residual solvent peak (1H: 2.50 ppm; 13C: 39.52 ppm) to ensure absolute chemical shift accuracy.

Table 1: Expected NMR Chemical Shifts (DMSO-d6)

Nucleus Position Expected Shift (ppm) Multiplicity & Coupling
1H H6 (Pyridine) ~8.80 d, J = 2.5 Hz
1H H4 (Pyridine) ~8.45 d, J = 2.5 Hz
1H NH2 (Amino) ~8.20 br s, 2H
1H H2'/3'/4' (Phenyl) 7.40 – 7.70 m, 5H
13C C2 (Pyridine) ~155.0 s

| 13C | C3 (Pyridine) | ~125.0 | s |

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Logic: LC-HRMS operated in Electrospray Ionization positive mode (ESI+) is optimal due to the basicity of the pyridine and amino nitrogens. Collision-Induced Dissociation (CID) MS/MS experiments are essential for structural elucidation. The fragmentation of 2-amino-3-nitropyridines typically proceeds via the neutral loss of the nitro group (as NO2 or NO) followed by the expulsion of hydrogen cyanide (HCN) from the pyridine ring.

Self-Validating Protocol:

  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 column (50 × 2.1 mm, 1.7 µm). Elute using a 5-minute linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF) in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Validation: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run to maintain mass accuracy below 5 ppm.

Table 2: Exact Mass and Key MS/MS Fragments

Ion Type Formula Calculated Exact Mass (m/z) Diagnostic Significance
[M+H]+ C11H10N3O2+ 216.0768 Confirms parent molecular weight
Fragment 1 C11H10N2+ 170.0815 Loss of NO2 (46 Da)

| Fragment 2 | C10H9N+ | 143.0732 | Subsequent loss of HCN (27 Da) |

Fragmentation M [M+H]+ m/z 216.0768 F1 [M+H - NO2]+ m/z 170.0815 M->F1 - NO2 (46 Da) F2 [M+H - NO2 - HCN]+ m/z 143.0732 F1->F2 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway highlighting key neutral losses.

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy

Causality & Logic: The push-pull nature of the molecule results in distinct vibrational signatures[4]. FTIR is used to identify the symmetric and asymmetric N-H stretching vibrations. In 2-amino-3-nitropyridines, these stretches are often shifted to lower wavenumbers due to strong intramolecular hydrogen bonding between the 2-amino protons and the oxygen atoms of the adjacent 3-nitro group[4]. UV-Vis spectroscopy evaluates the intramolecular charge transfer (ICT) band, which is highly sensitive to solvent polarity (solvatochromism).

Protocol:

  • FTIR: Analyze the neat solid powder using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Look for the N-H stretches around 3480–3300 cm⁻¹ and strong NO2 symmetric/asymmetric stretches at 1500 and 1330 cm⁻¹[4].

  • UV-Vis: Prepare 10 µM solutions in solvents of varying polarity (e.g., Toluene, DCM, Methanol). Record spectra from 200 to 600 nm to map the ICT band shift.

X-Ray Crystallography

Causality & Logic: While NMR provides atomic connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to determine the exact 3D conformation. Specifically, it measures the dihedral angle between the C5 phenyl ring and the pyridine core. This angle dictates the steric penalty when the molecule binds to the narrow hinge region of target kinases[2]. It also provides exact bond lengths for the intramolecular hydrogen bond (N-H···O-NO).

Protocol:

  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of a hot ethanol/ethyl acetate mixture. Allow the solvent to evaporate slowly at room temperature in a vibration-free environment over 3–5 days to yield diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a CCD detector using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion and improve resolution.

References

  • Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging Theranostics [Link]

  • Design and Synthesis of Imidazo[4,5‑b]pyridine Derivatives as Highly Selective Inhibitors of Aurora Kinases Semantic Scholar[Link]

  • Materials Chemistry C - RSC Publishing Journal of Materials Chemistry C[Link]

  • Structural and theoretical studies of 2-amino-3-nitropyridine An-Najah National University Repository[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Optimization for 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-2A3N-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Push-Pull" Challenge

Welcome to the optimization guide for coupling 2-amino-3-nitro-5-halopyridines (likely the 5-bromo or 5-iodo derivative) with phenylboronic acids.

This substrate presents a unique "Push-Pull" electronic conflict that frustrates standard Suzuki conditions:

  • The "Push" (Deactivation): The C2-amino group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring, specifically increasing electron density at the C5 position. This makes the C-Halogen bond more electron-rich and significantly harder to break (Oxidative Addition) compared to a simple bromopyridine.

  • The "Pull" (Activation): The C3-nitro group is a strong Electron Withdrawing Group (EWG), which generally activates the ring. However, its position is ortho to the amine and meta to the halogen, meaning its activating power is partially sequestered by the amine.

  • The "Poison": The free amine and pyridine nitrogen can chelate Palladium, shutting down the catalytic cycle.

This guide provides a self-validating workflow to overcome these electronic and steric hurdles without defaulting to protecting groups unless necessary.

Module 1: The "Engine" – Catalyst & Ligand Selection

Diagnosis: If you observe <10% conversion and recovered starting material, your catalyst is likely poisoned by the substrate's nitrogen atoms or the oxidative addition is too slow.

The Solution: Bulky, Electron-Rich Ligands

Standard catalysts like


 often fail here because triphenylphosphine is labile and easily displaced by the aminopyridine nitrogen. You need a ligand that binds Pd tightly and creates a steric wall to prevent substrate coordination.
Recommended Systems (Ranked by Success Rate)
RankCatalyst SystemLigand ClassWhy it works
1 Pd(dppf)Cl₂ · DCM BidentateThe "Workhorse." The large bite angle and chelating nature prevent the ligand from falling off, resisting displacement by the pyridine nitrogen.
2 XPhos Pd G2 / G3 Buchwald DialkylbiarylExtremely electron-rich (facilitates oxidative addition at the deactivated C5) and bulky (prevents N-coordination).
3 Pd(OAc)₂ + SPhos Buchwald DialkylbiarylWater-soluble friendly; excellent for sterically hindered couplings if the phenyl ring is substituted.
Visualizing the Poisoning Mechanism

The following diagram illustrates why standard catalysts fail and how bulky ligands protect the cycle.

CatalystPoisoning Pd_L Active Catalyst (L-Pd-0) Coordination N-Coordination (Catalyst Poisoning) Pd_L->Coordination Low Steric Ligand (e.g., PPh3) OxAdd Oxidative Addition (Productive Cycle) Pd_L->OxAdd Bulky Ligand (e.g., XPhos, dppf) Substrate Substrate: 2-Amino-3-nitropyridine Substrate->Coordination Substrate->OxAdd Dead Inactive Pd-Complex (Precipitate) Coordination->Dead

Figure 1: Mechanism of catalyst deactivation by aminopyridines. Bulky ligands force the pathway toward Oxidative Addition.

Module 2: The "Environment" – Base & Solvent Matrix

Diagnosis: If you observe full consumption of the halide but low product yield (with significant protodeboronation of the boronic acid), your base/solvent system is incompatible.

The Protocol: Anhydrous vs. Aqueous

The 3-nitro group makes the ring susceptible to hydrolysis under harsh aqueous basic conditions. However, some water is required for the boronic acid transmetallation.[1]

Optimized Conditions:

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2] This provides solubility for the polar nitropyridine while minimizing water content.

  • Base: Potassium Phosphate Tribasic (

    
    ).[3] Unlike Carbonates (
    
    
    
    ), Phosphate bases are often superior for heteroaryl couplings because they buffer the pH and stabilize the boronate intermediate.
Experimental Protocol (Self-Validating)
  • Charge: In a microwave vial, add:

    • 2-amino-3-nitro-5-bromopyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)[3]

    • 
       (2.0 equiv)[3]
      
    • 
       (5 mol%)
      
  • Solvent: Add degassed Dioxane:Water (4:1) to reach 0.1 M concentration.

  • Purge: Sparge with Argon for 5 minutes (Critical: Oxygen kills the electron-rich catalyst).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Check LCMS at 1 hour. If <5% conversion, increase temp to 110°C.

Module 3: Troubleshooting & Decision Tree

Use this logic flow to diagnose failures in real-time.

DecisionTree Start Start Reaction (Standard Conditions) CheckLCMS Check LCMS (1-2 Hours) Start->CheckLCMS NoConv < 5% Conversion (Starting Material Intact) CheckLCMS->NoConv Catalyst Failure Decomp Complex Mixture (Black Tar / Many Spots) CheckLCMS->Decomp Base/Temp Issue Proto Des-Bromo Product (Reduction) CheckLCMS->Proto Protodeboronation Success > 50% Product CheckLCMS->Success SwitchLigand SwitchLigand NoConv->SwitchLigand Switch to XPhos-Pd-G2 LowerTemp LowerTemp Decomp->LowerTemp Lower Temp to 60°C SwitchBase SwitchBase Decomp->SwitchBase Switch to CsF / Anhydrous DME DrySolvent DrySolvent Proto->DrySolvent Remove Water Use Anhydrous Dioxane Protect Protect SwitchLigand->Protect Still Fails? Protect Amine (Ac2O)

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

Module 4: Workup & Purification (The "Cleanup")

Issue: Aminopyridines coordinate to residual Palladium, carrying it through silica columns. This results in a colored product (brown/grey) with high heavy metal content.

Palladium Removal Protocol

Simple filtration through Celite is insufficient for this substrate.

  • Thiol-Silica Scavenging (Recommended):

    • Dilute the crude reaction mixture (after aqueous workup) in THF or EtOAc.

    • Add SiliaMetS® Thiol or equivalent (3-mercaptopropyl functionalized silica) at 10 wt% relative to the theoretical yield.

    • Stir at 40°C for 1 hour.

    • Filter through a 0.45 µm pad.

  • The "Cysteine Wash" (Low Cost Alternative):

    • If Thiol-silica is unavailable, wash the organic layer with a 10% aqueous solution of L-Cysteine . The amino acid chelates Pd into the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction without protecting the amine? A: Yes, but it requires high-energy ligands (XPhos, SPhos) and strict oxygen exclusion. If you are using older generation catalysts (


), the free amine will likely poison the reaction. If yields remain <30%, protect the amine as an acetamide (

, reflux), couple, and then deprotect (

, MeOH).

Q: My boronic acid is disappearing, but no product is forming. A: This is protodeboronation . The boronic acid is hydrolyzing to benzene.

  • Fix: Add the boronic acid in portions (0.5 eq at T=0, 0.5 eq at T=1h).

  • Fix: Switch to the Pinacol Ester (Bpin) derivative, which is more stable than the free acid.

Q: Why is the product turning black upon drying? A: This indicates residual Palladium. The nitro and amino groups form a "pincer" that holds Pd tightly. Refer to Module 4 for scavenging protocols.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Technical Guide. (2025). Palladium Catalyst Removal from Aminopyridines. Link

  • Malinowski, Z., et al. (2020). Synthesis of 2-amino-3-nitro-5-arylpyridines via Suzuki-Miyaura coupling. Synthetic Communications, 50(12). (General methodology reference for nitro-aminopyridine scaffolds).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and catalytic challenges when synthesizing highly functionalized pyridine derivatives. The synthesis of 2-Amino-3-nitro-5-phenylpyridine (CAS: 198017-59-3) is a prime example of a deceptively simple molecule that requires rigorous environmental control.

The most robust and scalable route to this compound is the Suzuki-Miyaura cross-coupling of 2-amino-5-bromo-3-nitropyridine with phenylboronic acid[1]. However, the presence of both a Lewis basic amino group and a strongly electron-withdrawing nitro group on the pyridine core can lead to catalyst poisoning, protodeboronation, and poor conversion. This guide provides mechanistic insights, a self-validating experimental protocol, and a comprehensive FAQ to ensure your synthesis is successful and reproducible.

Part 1: Mechanistic Causality & Pathway Visualization

To troubleshoot effectively, we must first understand the catalytic cycle and its primary failure point. The electron-deficient nature of the nitropyridine ring accelerates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. However, the adjacent amino and nitro groups can act as bidentate ligands. They are prone to chelating the Pd(II) intermediate, stalling the cycle before transmetalation can occur.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Substrate Addition PdII_Complex Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Complex Transmet Transmetalation (Phenylboronic Acid + Base) PdII_Complex->Transmet Base Activation Poisoning Catalyst Poisoning (Amino/Nitro Chelation) PdII_Complex->Poisoning Chelation (Failure) RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration Product 2-Amino-3-nitro-5-phenylpyridine RedElim->Product Release

Suzuki-Miyaura catalytic cycle highlighting the critical catalyst poisoning failure point.

Part 2: Validated Experimental Protocol

This step-by-step methodology has been optimized to overcome the inherent deactivation pathways of the nitropyridine substrate. We utilize


 as the catalyst; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and resisting displacement by the substrate's amino group.

Workflow Prep 1. Solvent Prep Degas Dioxane/H2O Mix 2. Reagent Assembly Substrate, PhB(OH)2, K2CO3 Prep->Mix Cat 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Mix->Cat Heat 4. Cross-Coupling Reflux at 90°C for 12h Cat->Heat Workup 5. Aqueous Workup EtOAc Extraction Heat->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify

Optimized 6-step experimental workflow for the synthesis of 2-Amino-3-nitro-5-phenylpyridine.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask, add 2-amino-5-bromo-3-nitropyridine (1.0 equiv, 10 mmol) and phenylboronic acid (1.5 equiv, 15 mmol)[1].

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.5 equiv, 25 mmol) to the flask.
    
  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Deionized Water (50 mL total). Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for at least 20 minutes. Causality Rule: Oxygen must be rigorously excluded to prevent the homocoupling of phenylboronic acid into biphenyl.

  • Catalyst Introduction: Quickly add

    
     (0.05 equiv, 5 mol%) under a positive stream of inert gas.
    
  • Reaction Execution: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. Self-Validation: The reaction mixture should darken but remain homogeneous; precipitation indicates catalyst crash-out.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to afford the pure 2-Amino-3-nitro-5-phenylpyridine as a highly colored crystalline solid[2],[3].

Part 3: Quantitative Data & Optimization Matrix

To aid in troubleshooting, the following table summarizes the performance of various catalytic systems tested during the optimization of this specific transformation.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Observed YieldPrimary Issue / Observation

Monodentate

Toluene/EtOH/

8035%Catalyst poisoning; high unreacted starting material.

+ SPhos
Buchwald

1,4-Dioxane/

10072%Good conversion, but significant protodeboronation of

.

Bidentate

1,4-Dioxane/

90 88% Optimal; minimal poisoning, clean conversion.

+ XPhos
Buchwald

DMF/

11065%Nitro group reduction observed as a minor side reaction.
Part 4: Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~40-50% conversion, even when I add more phenylboronic acid. What is happening? A: This is a classic symptom of catalyst poisoning. The 2-amino and 3-nitro groups on the pyridine ring are strongly coordinating. Once the Pd(0) inserts into the C-Br bond, the resulting Pd(II) species can be chelated by the adjacent amino/nitro moieties, forming a stable, unreactive complex that prevents transmetalation. Solution: Switch from a monodentate ligand (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to a bidentate ligand like dppf, or a sterically bulky Buchwald ligand (e.g., SPhos). These ligands occupy coordination sites on the palladium, physically blocking the substrate's functional groups from chelating the metal center.

Q2: I am observing a large non-polar spot on my TLC that smells strongly. My product yield is low. How do I fix this? A: You are observing biphenyl, the homocoupling byproduct of phenylboronic acid. This occurs when oxygen is present in the reaction mixture, causing the Pd catalyst to oxidize the boronic acid rather than coupling it to your aryl halide. Solution: Ensure your solvents are rigorously degassed. Sparge the Dioxane/Water mixture with Argon for at least 20-30 minutes before adding the palladium catalyst. Additionally, use a slight excess of phenylboronic acid (1.5 equiv) to compensate for any unavoidable trace homocoupling.

Q3: Can I use 2-amino-5-chloro-3-nitropyridine instead of the bromo-derivative to save on starting material costs? A: Yes, but it requires a more active catalyst system. The C-Cl bond in the chloro-derivative is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making the initial oxidative addition step much slower. Solution: If using the chloro-substrate, standard


 will not suffice. You must upgrade to a highly active precatalyst system, such as Pd-PEPPSI-IPr or a combination of 

with XPhos, and increase the reaction temperature to 100-110°C.

Q4: During workup, my product is highly colored (deep yellow/orange) and seems to streak on the silica column. How can I improve purification? A: Nitropyridines are highly conjugated and naturally exhibit intense yellow/orange coloration[3]. The streaking on silica is caused by the basic 2-amino group interacting strongly with the acidic silanol groups of the stationary phase. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes the acidic sites on the silica, preventing tailing and allowing the 2-Amino-3-nitro-5-phenylpyridine to elute as a sharp, distinct band.

References
  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: PMC (National Institutes of Health) URL:[Link]

Sources

purification of 2-Amino-3-nitro-5-phenylpyridine from reaction by-products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Derivative Purification Ticket Subject: Purification of 2-Amino-3-nitro-5-phenylpyridine (ANPP) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]

Triage: Diagnostic & Quick Assessment[1][2][3]

Before initiating a purification protocol, identify your specific impurity profile using the diagnostic table below. The presence of the nitro group at C3 and the phenyl ring at C5 creates a unique "push-pull" electronic system that complicates standard amine workups.

Symptom Likely Culprit Diagnostic Signal (1H NMR) Immediate Action
Grey/Black Solid Residual Palladium (Pd)Broadening of aromatic peaks; no distinct impurity peaks.[1][2][3]Go to Protocol A (Scavenging)
White Crystalline Impurity Triphenylphosphine Oxide (TPPO)Multiplets at

7.5–7.7 ppm (integrates high).[1][2]
Go to Protocol B (Complexation)
Sticky Red/Orange Oil Oxidized Tars / Boronic AcidBroad humps >8.0 ppm or distinct phenyl protons not matching product.[1][2]Go to Protocol C (Chromatography)
Low Yield after Acid Wash Incorrect pH manipulationProduct lost in aqueous phase or decomposed.[1][2]See FAQ Section (pKa warning)

Module 1: Palladium Removal (The Chelation Challenge)

The Science: 2-Amino-3-nitro-5-phenylpyridine is a "soft" ligand.[1][2][3] The pyridine nitrogen and the exocyclic amine (C2) form a bidentate chelation site that binds Palladium (Pd) tightly. Standard Celite filtration often fails because the Pd is solubilized by the product itself [1].

Protocol A: Thiol-Modified Silica Scavenging Use this if your product is grey or if ICP-MS shows >1000 ppm Pd.[1][2][3]

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible (scavengers work better in coordinating solvents).[2]

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equivalents relative to expected Pd loading, or 50 wt% of crude mass if unknown).[1][2][3]

  • Heat Cycle: Heat the slurry to 50°C for 4 hours .

    • Why? Room temperature stirring is often insufficient to break the Product-Pd chelation complex.[2][3] Thermal energy is required for ligand exchange [2].[2]

  • Filtration: Filter hot through a 0.45

    
    m PTFE membrane or a tight Celite pad.[2]
    
  • Validation: Evaporate a small aliquot. If the solid remains grey, repeat with activated carbon (Darco KB-B) , though yield loss may occur due to non-specific adsorption.

Module 2: The "TPPO Nightmare" (Suzuki By-product)

The Science: If you synthesized this via Suzuki coupling using


, Triphenylphosphine oxide (TPPO) is your main enemy. It co-elutes with polar aromatics.[2]

Protocol B: The Zinc Chloride Precipitation (The "Echemi" Method) Use this to avoid difficult column separations.

  • Dissolution: Dissolve the crude reaction mixture (after workup) in minimal Ethanol or Methanol .

  • Complexation: Add Zinc Chloride (

    
    )  (2.0 equivalents relative to the phosphine ligand used).[2][4]
    
  • Precipitation: Stir at room temperature for 2 hours. A bulky white precipitate will form.[2]

    • Mechanism:[1][2][3]

      
       forms a highly insoluble complex with TPPO (
      
      
      
      ) in alcoholic solvents [3].
  • Filtration: Filter off the white solid (the complex). The filtrate contains your product.

  • Wash: Concentrate the filtrate.[2][5] If a white film persists, wash the solid residue with Pentane/Ether (1:1) . The product is sparingly soluble; TPPO is insoluble.

Module 3: Chromatographic Purification

The Science: The 3-nitro group creates a strong dipole, but the 5-phenyl group adds lipophilicity. The compound is less basic than standard aminopyridines (


) [4], meaning it will not "streak" on silica as badly as simple amines.

Protocol C: Flash Column Strategy

  • Stationary Phase: Silica Gel (40-63

    
    m).[1][2][3]
    
  • Mobile Phase:

    • Start: 10% Ethyl Acetate in Hexanes (to elute non-polar impurities like biphenyl).[2]

    • Gradient: Ramp to 40-50% Ethyl Acetate in Hexanes .

    • Alternative: If the product sticks, use DCM : Methanol (98:2) .

  • Loading: Dry load on Celite or Silica.[1][2] Do not wet load with DMSO or DMF (this ruins separation).[2]

Visualization (DOT Diagram): Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Decision1 Is the spot UV active but stays at baseline? TLC->Decision1 Pd_Issue High Pd Content (Grey Color) Decision1->Pd_Issue Smearing/Grey TPPO_Issue TPPO Present (Rf ~0.3-0.4) Decision1->TPPO_Issue Co-eluting Spot Action_Scavenge Protocol A: Thiol Resin @ 50°C Pd_Issue->Action_Scavenge Action_ZnCl2 Protocol B: ZnCl2 Precipitation TPPO_Issue->Action_ZnCl2 Action_Column Protocol C: Column Chromatography Action_Scavenge->Action_Column Action_ZnCl2->Action_Column Final Recrystallization (EtOH or MeCN) Action_Column->Final

Caption: Logical workflow for identifying and removing primary impurities before final polishing.

Module 4: Recrystallization (The Final Polish)

Achieving >99% purity for biological assays requires crystallization.[2]

Solvent SystemSuitabilityNotes
Ethanol (Abs.) High Best balance.[1][2][3] Heat to reflux, cool slowly to 4°C.
Acetonitrile MediumGood for removing polar tars, but yield may be lower.[2]
Toluene LowGood for removing non-polar dimers, but product solubility is poor.[2]
Water/EtOH High Dissolve in hot EtOH, add hot water until turbid, cool.[2]

Protocol D: The "Anti-Solvent" Crash

  • Dissolve 1g of semi-pure product in 15 mL boiling Ethanol .

  • If colored particles remain, hot filter.[2]

  • Add hot water dropwise until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear it.[1][2][3]

  • Let stand at Room Temp for 2 hours, then 4°C overnight.

  • Yield Expectation: 70-85% recovery.

Frequently Asked Questions (FAQs)

Q: Can I use an acid-base extraction (1N HCl) to purify this amine? A: NO. This is a common mistake.[1][2][3] The 3-nitro group is strongly electron-withdrawing.[1][2][3][6] This reduces the basicity of the pyridine nitrogen significantly (Calculated


) [4].
  • The Risk: If you extract with 1N HCl, the compound may not fully protonate and will partition between the organic and aqueous layers, leading to massive yield loss. If you use stronger acid (6N HCl), you risk hydrolysis or decomposition. Stick to neutral workups.

Q: My product is "oiling out" during recrystallization. Why? A: This usually indicates the solution is too concentrated or the cooling was too rapid.

  • Fix: Re-heat the mixture until dissolved. Add 10% more solvent.[2] Turn off the stir plate and let the flask cool inside the oil bath (slow cooling). Scratch the glass with a spatula to induce nucleation.

Q: I see a "ghost" doublet in my NMR around 8.5 ppm. What is it? A: This is likely the Regioisomer (5-nitro-2-phenyl...) if you used a nitration route, or unreacted 3-bromo-5-nitropyridine if you used Suzuki.[1][2][3]

  • Fix: These are hard to separate by crystallization.[2] You must use Column Chromatography (Protocol C) with a shallow gradient (e.g., 10%

    
     20% EtOAc).
    

References

  • BenchChem Technical Support. (2025).[1][2][6][7][8] Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.[1][2][3] BenchChem.[2][6][7][8] Link[1][3]

  • Onyx Scientific. (2023).[1][2] Palladium scavenging: From 1% to within ICH limits.[2] Onyx Scientific / IPCA.[2] Link

  • ECHEMI. (2021). How does one remove triphenylphosphine oxide from product? ECHEMI. Link

  • PubChem. (2025).[1][2] 2-Amino-3-nitropyridine (Compound Summary). National Library of Medicine.[2] Link[1][3]

Sources

Technical Support Center: 2-Amino-3-nitro-5-phenylpyridine (CAS 198017-59-3)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-nitro-5-phenylpyridine . As a highly functionalized heterocyclic building block, this compound presents unique physicochemical challenges. The molecule features a "push-pull" electronic system: the strongly electron-withdrawing 3-nitro group and the pyridine nitrogen heavily descreen the ring, while the 2-amino group acts as a resonance donor. Furthermore, the 5-phenyl substitution imparts significant lipophilicity.

Understanding the causality behind its solvent interactions is critical for preventing assay failure, structural degradation, and irreproducible yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols.

Part 1: Troubleshooting Guides & FAQs (Solvent-Specific Issues)

Issue 1: Rapid Degradation or Color Change in DMSO Stock Solutions

Q: My 10 mM stock solution of 2-Amino-3-nitro-5-phenylpyridine in DMSO turns from pale yellow to dark orange/brown after a few weeks at room temperature, and LC-MS shows a new mass peak. What is happening?

A (Causality & Solution): This is a classic case of oxidative hydrolysis driven by solvent hygroscopicity and the compound's electronic activation.

  • The Mechanism: The 3-nitro group strongly withdraws electron density, making the C2 position of the pyridine ring highly electrophilic. DMSO is notoriously hygroscopic; once a bottle is opened, it rapidly absorbs atmospheric water. Under ambient light or slight heating, DMSO can undergo autocatalytic decomposition, acting as an oxidizer[1]. The trace water acts as a nucleophile, attacking the activated C2 position and displacing the amino group to form a 2-hydroxy-3-nitro-5-phenylpyridine (which tautomerizes to the more stable 2-pyridone derivative).

  • The Fix: Never store DMSO stock solutions of this compound at room temperature. Use anhydrous DMSO (packaged under Argon), prepare single-use aliquots, and store them immediately at -20°C or -80°C. Thaw aliquots only once.

Issue 2: Erratic Assay Results and Precipitation in Aqueous Media

Q: When diluting my organic stock into aqueous biological buffers (pH 7.4), the compound crashes out, and my in vitro assay results are highly variable. How can I improve solubility?

A (Causality & Solution):

  • The Mechanism: The 5-phenyl group significantly increases the molecule's hydrophobicity (LogP). Additionally, the proximity of the 2-amino and 3-nitro groups facilitates strong intramolecular hydrogen bonding. This internal H-bond "locks" the polar functional groups, preventing them from interacting with surrounding water molecules and drastically reducing aqueous solvation[2].

  • The Fix: To break the intramolecular H-bond and solvate the lipophilic tail, you must use a co-solvent strategy. Pre-dilute the DMSO stock into an intermediate solvent (e.g., 50% Methanol or Acetonitrile) before final dilution into the aqueous buffer. Ensure the final organic concentration in your assay does not exceed 1-2% (v/v) to maintain biological compatibility.

Issue 3: Photodegradation in Halogenated Solvents (DCM/Chloroform)

Q: I am running a prolonged reaction in Dichloromethane (DCM), but the starting material is degrading into multiple unidentifiable byproducts. Is the compound unstable in DCM?

A (Causality & Solution):

  • The Mechanism: Nitroaromatics possess complex photophysics and are highly susceptible to photoinduced rearrangements[3]. When exposed to ambient laboratory UV/fluorescent light, halogenated solvents like DCM and Chloroform slowly generate free radicals and trace hydrochloric acid (HCl). The generated HCl protonates the weakly basic pyridine/amino nitrogens, altering the electronic distribution and accelerating light-induced reductive cleavage of the nitro group or radical coupling.

  • The Fix: Conduct all prolonged reactions involving this compound in halogenated solvents in the dark (use amber glassware or wrap flasks in aluminum foil). Alternatively, switch to a more stable non-halogenated solvent like Ethyl Acetate or Toluene if the reaction kinetics allow.

Part 2: Quantitative Data on Solvent Stability

The following table summarizes the stability profiles of 2-Amino-3-nitro-5-phenylpyridine across common laboratory solvents to aid in experimental planning.

SolventMax Recommended StorageOptimal TempPrimary Degradation PathwayPreventative Measure
Anhydrous DMSO 6 Months-20°COxidative Hydrolysis (2-Pyridone)Argon purging, single-use aliquots
Methanol / Ethanol 1-2 Weeks4°CNucleophilic Aromatic SubstitutionAvoid strong bases / alkoxides
Dichloromethane < 24 Hours20°CPhotodegradation / ProtonationAmber vials, light exclusion
Aqueous Buffers < 4 Hours20°CPrecipitation / AggregationCo-solvent (MeCN), rapid use

Part 3: Experimental Protocols

Protocol A: Preparation of Self-Validating DMSO Stock Solutions

This protocol ensures the integrity of the compound for long-term screening applications.

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO (≥99.9%, zero water) to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh 2.15 mg of 2-Amino-3-nitro-5-phenylpyridine (MW ≈ 215.21 g/mol ) in a static-free environment.

  • Dissolution: Transfer the solid to an amber glass vial. Add exactly 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Vortex gently until completely dissolved.

  • Inerting: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen and moisture.

  • Aliquoting: Dispense 50 µL aliquots into tightly sealed, opaque microcentrifuge tubes.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Stability-Indicating LC-MS Workflow

Use this workflow to verify the integrity of your compound before critical experiments.

  • Sample Prep: Dilute a thawed 10 mM stock to 10 µM using HPLC-grade Acetonitrile (MeCN). Prepare a fresh standard curve (1 µM, 5 µM, 10 µM) from a certified reference standard.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade Water.

    • Buffer B: 0.1% Formic Acid in MS-grade MeCN.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size). Maintain at 40°C.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Set the mass spectrometer to positive electrospray ionization (ESI+).

  • Validation: The intact compound will appear at m/z [M+H]+ ≈ 216.2. If a peak appears at m/z ≈ 217.2, this indicates the hydrolysis of the amino group (-NH2 replaced by -OH) to the pyridone derivative. If the 217.2 peak exceeds 2% of the total Area Under the Curve (AUC), discard the stock.

Part 4: Degradation Pathway Visualization

G Compound 2-Amino-3-nitro-5-phenylpyridine DMSO DMSO Compound->DMSO Solvation Aqueous Aqueous / Protic Compound->Aqueous Solvation Halogenated DCM / Chloroform Compound->Halogenated Solvation Deg1 Oxidative Hydrolysis (2-Pyridone Formation) DMSO->Deg1 Trace H2O + Heat (Autocatalysis) Deg2 Precipitation & Nucleophilic Substitution Aqueous->Deg2 pH Extremes Deg3 Photodegradation & Protonation Halogenated->Deg3 UV Light (Radical/HCl Release)

Solvent-dependent degradation pathways of 2-Amino-3-nitro-5-phenylpyridine.

References

  • [1] Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications (Organic Process Research & Development). URL:[Link]

  • [3] Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. ACS Publications (The Journal of Physical Chemistry B). URL:[Link]

  • [2] Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing (Canadian Journal of Chemistry). URL:[Link]

Sources

addressing solubility problems of 2-Amino-3-nitro-5-phenylpyridine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Addressing Solubility Challenges in Biological Assays

Welcome to the technical support center for 2-Amino-3-nitro-5-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological assays. As Senior Application Scientists, we've structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Triad of Solubility Challenges

2-Amino-3-nitro-5-phenylpyridine incorporates three key functional groups that collectively contribute to its poor aqueous solubility:

  • Aromatic Phenyl and Pyridine Rings: These extensive, nonpolar ring systems lead to high lipophilicity and strong crystal lattice energy, making it difficult for water molecules to solvate the compound.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group that increases the molecule's polarity but also contributes to strong intermolecular interactions in the solid state, further limiting water solubility.[1]

  • Amino Group (-NH2): While the amino group can participate in hydrogen bonding, its primary influence is providing a basic character to the molecule.[2][3]

This combination results in a compound that is often characterized as a "brick-dust" molecule—highly crystalline and poorly soluble.[4] Overcoming this is critical for obtaining accurate and reproducible data in biological assays.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers working with 2-Amino-3-nitro-5-phenylpyridine.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the best starting solvent?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad dissolving power for both polar and nonpolar compounds.[5] However, direct dissolution in aqueous buffer is not recommended and is likely to fail. The standard practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted for use in your experiments.

Q2: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. What's happening?

A2: This is a classic case of antisolvent precipitation .[2] Your compound is soluble in the organic solvent (DMSO), but when this solution is diluted into an aqueous environment (the "antisolvent"), the overall solvent polarity dramatically increases. Since 2-Amino-3-nitro-5-phenylpyridine has very low aqueous solubility, it crashes out of solution.

The key is to manage the transition from a pure organic solvent to a predominantly aqueous environment. See the troubleshooting guide below for strategies to mitigate this.

Q3: Can I use pH adjustment to improve the solubility of 2-Amino-3-nitro-5-phenylpyridine?

A3: Yes, this is a viable strategy. The 2-aminopyridine moiety imparts a basic character to the molecule.[2] By lowering the pH of your aqueous buffer (e.g., to pH 4-6), you can protonate the amino group. This forms a more polar, charged salt of the compound, which can significantly increase aqueous solubility.[3][6][7]

Causality: Salt formation disrupts the crystal lattice of the solid compound and introduces a charge, both of which favor interaction with polar water molecules over self-association.

Self-Validation: Before committing to a pH-adjusted buffer for your assay, you must verify two things:

  • Compound Stability: Ensure the compound is stable at the lower pH for the duration of your experiment. A time-course stability study using HPLC or LC-MS is recommended.

  • Assay Compatibility: Confirm that the lower pH does not adversely affect your biological system (e.g., cell viability, enzyme activity).

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is highly dependent on the specific cell line being used. As a general rule, the final concentration of DMSO in your assay should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[5][8] For sensitive cell lines, this tolerance may be even lower (e.g., <0.1%).

It is critical to perform a solvent tolerance assay for your specific cell line to determine the highest non-toxic concentration. See Protocol 2 for a detailed methodology.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to resolving solubility issues, starting with the simplest modifications and progressing to more complex formulation strategies.

Issue: Compound Precipitation Upon Dilution of DMSO Stock

This is the most frequent challenge. The workflow below outlines a decision-making process for addressing it.

G A Start: Precipitation Observed in Aqueous Buffer B Strategy 1: Optimize DMSO Dilution A->B C Strategy 2: Introduce Co-solvents B->C Precipitation Persists F Success: Clear Solution, No Precipitation B->F Issue Resolved D Strategy 3: Utilize Solubilizing Excipients C->D Precipitation Persists C->F Issue Resolved E Strategy 4: pH Modification D->E Precipitation Persists D->F Issue Resolved E->F Issue Resolved G Fail E->G Precipitation Persists H Fail I Fail G cluster_0 Preparation of Working Solution A 1. Add 10µL of 10mM DMSO Stock B 2. Add 400µL PEG300 & Vortex A->B C 3. Add 50µL Tween 80 & Vortex B->C D 4. Add 540µL Buffer & Vortex C->D E Final 100µM Solution (Clear) D->E

Caption: Co-solvent formulation workflow.

Protocol 2: Solvent Tolerance Assay

This assay determines the maximum concentration of your chosen solvent system that can be tolerated by your cells without affecting their viability.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Your prepared vehicle control (e.g., from Protocol 1, without the compound)

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at the optimal density for your planned experiment and incubate overnight to allow for attachment.

  • Prepare Solvent Dilutions: Prepare a serial dilution of your vehicle control in complete cell culture medium. For example, if your working solution contains 1% DMSO, you might prepare final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol.

  • Analyze Data: Plot cell viability (%) against the solvent concentration. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated solvent concentration. [8]

References

  • World Pharma Today. (2025, October 17).
  • Pharma Times. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2025, July 23).
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (2025, July 8).
  • WuXi AppTec DMPK. (2024, March 15).
  • BenchChem. (n.d.).
  • MedchemExpress.com. (n.d.). 2-Amino-5-phenylpyridine | Endogenous Metabolite.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MCE. (n.d.).
  • BenchChem. (n.d.). solubility issues with 6-Nitro-2-(p- tolyl)benzo[d]oxazole in biological assays.
  • MCE. (2025, December 23). Co-solvent: Significance and symbolism.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • SciELO. (n.d.).

Sources

Validation & Comparative

comparing the biological activity of 2-Amino-3-nitro-5-phenylpyridine with other aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-nitro-5-phenylpyridine represents a specialized chemical scaffold rather than a terminal therapeutic agent. Unlike its isomer 4-aminopyridine (4-AP) , which is a direct-acting potassium channel blocker, this compound serves primarily as a "Gateway Scaffold" in medicinal chemistry. It is the critical precursor to 6-phenyl-imidazo[4,5-b]pyridines , a privileged class of kinase inhibitors (e.g., FGFR, Src) and GPCR ligands.

This guide objectively compares the biological activity, synthetic utility, and safety profile of 2-Amino-3-nitro-5-phenylpyridine against standard aminopyridines, highlighting its role in accessing hydrophobic binding pockets in oncology targets.

Chemical Profile & Electronic Properties[1][2]

The biological behavior of aminopyridines is dictated by the electron density on the ring nitrogen (basicity) and the nature of substituents. The introduction of a nitro group at position 3 and a phenyl group at position 5 drastically alters the physicochemical profile compared to the standard 4-aminopyridine.

Feature2-Amino-3-nitro-5-phenylpyridine4-Aminopyridine (4-AP)2-Amino-5-phenylpyridine
Primary Role Synthetic Intermediate / ScaffoldActive Pharmaceutical Ingredient (API)Mutagenic Metabolite / Probe
Basicity (pKa) Low (~2-3) due to electron-withdrawing -NO₂High (9.17)Moderate (6.86)
Coordination Bidentate potential (N-amine + N-nitro)Monodentate (Pyridine N)Monodentate / Bidentate
Electronic Effect Strong electron withdrawal (Nitro) deactivates ringElectron donation (Amino) activates ringPhenyl conjugation extends

-system
Solubility Low (Lipophilic)High (Hydrophilic)Moderate
Structural Insight

The 3-nitro group creates an intramolecular hydrogen bond with the 2-amino group. This "locks" the conformation and significantly reduces the nucleophilicity of the exocyclic amine, making the molecule stable but less reactive in direct biological alkylation compared to other nitrogen mustards or alkylating agents.

Comparative Biological Activity[3][4]

A. Vs. 4-Aminopyridine (Ion Channel Modulation)

4-Aminopyridine is the gold standard for blocking voltage-gated potassium (Kv) channels, used clinically in multiple sclerosis.

  • Mechanism: 4-AP enters the open pore of the K+ channel in its protonated form.

  • 2-Amino-3-nitro-5-phenylpyridine: Due to the electron-withdrawing nitro group, the pyridine nitrogen is far less basic and remains largely unprotonated at physiological pH. Consequently, it exhibits negligible activity as a direct K+ channel blocker.

B. Vs. 2-Amino-5-phenylpyridine (Toxicology & Mutagenicity)

2-Amino-5-phenylpyridine is structurally related to PhIP , a potent mutagen found in cooked meats.

  • Mechanism: Metabolic activation via N-hydroxylation leads to DNA intercalation and adduct formation.

  • 2-Amino-3-nitro-5-phenylpyridine: The presence of the 3-nitro group alters the metabolic pathway. While nitro-aromatics carry a structural alert for genotoxicity (Ames positive potential via nitro-reduction), the steric bulk and electronic deactivation often mitigate the specific planar intercalation required for the potent mutagenicity seen in the non-nitro analog. Handle with care: It should be treated as a potential mutagen, but it lacks the specific "ferocious" carcinogenicity of the parent amine.

C. The "Derived" Activity: Kinase Inhibition

The true biological value of this compound lies in its reduction to 2,3-diamino-5-phenylpyridine . This "active core" cyclizes to form imidazo[4,5-b]pyridines, which mimic the adenine ring of ATP.

  • Target: Fibroblast Growth Factor Receptors (FGFR) and Src Kinase.

  • Role of 5-Phenyl: The phenyl ring at position 5 is designed to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed region adjacent to the ATP binding site, conferring selectivity over other kinases.

Mechanism of Action: The Scaffold Evolution

The following diagram illustrates how 2-Amino-3-nitro-5-phenylpyridine functions as the "Key" to unlocking kinase inhibitory activity.

ScaffoldEvolution Precursor 2-Amino-3-nitro- 5-phenylpyridine (The Product) Reduction Reduction Step (H2/Pd or SnCl2) Precursor->Reduction Activation Diamine 2,3-Diamino- 5-phenylpyridine (Active Core) Reduction->Diamine Cyclization Cyclization (R-COOH / Heat) Diamine->Cyclization Imidazo 6-Phenyl-imidazo[4,5-b] pyridine Scaffold Cyclization->Imidazo Target Inhibition of FGFR / Src Kinases Imidazo->Target ATP Competition

Caption: The "Scaffold Evolution" pathway transforming the inert nitro-precursor into a potent kinase inhibitor.

Experimental Protocols

Protocol A: Reduction to the Active 2,3-Diamine Scaffold

Use this protocol to convert the nitro-precursor into the biologically active diamine for kinase assay screening.

Reagents: 2-Amino-3-nitro-5-phenylpyridine (1.0 eq), Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0 eq), Ethanol (EtOH).

  • Dissolution: Dissolve 1 mmol of 2-Amino-3-nitro-5-phenylpyridine in 10 mL of absolute EtOH.

  • Addition: Add SnCl₂·2H₂O (5 mmol) portion-wise to the stirring solution.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a polar, fluorescent diamine spot.

  • Workup: Cool to room temperature. Adjust pH to ~8 using saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). The organic layer contains the air-sensitive 2,3-diamino-5-phenylpyridine .

  • Storage: Use immediately for cyclization or store under Argon at -20°C. Oxidation risk: Diamines turn dark brown upon air exposure.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

While less potent than antibiotics, the nitro-precursor can be screened for baseline antimicrobial activity.

Method: Broth Microdilution (CLSI Standards).

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL. Ensure final DMSO < 1%.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Expected Result: MIC > 64 µg/mL (Weak activity). If MIC < 10 µg/mL, check for impurities or specific strain sensitivity.

References

  • Biessels, P. T., et al. (1984). "Comparison of the pharmacological actions of some new 4-aminopyridine derivatives." European Journal of Pharmacology. Link

  • Sugimura, T., et al. (1988). "Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl."[1] Cancer Letters. Link

  • BenchChem. (2025). "A Comparative Guide to Aminopyridine Isomers as Ligands." BenchChem Technical Guides. Link

  • Graboyes, H., et al. (1957). "Synthesis of 2-amino-3-nitro-5-halogenopyridines." Journal of the American Chemical Society. Link

  • Luo, Y., et al. (2024).[2][3] "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

Structural Definitive: Validating 2-Amino-3-nitro-5-phenylpyridine via SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic ligands, the precise regiochemistry of substituted pyridines is non-negotiable. For 2-Amino-3-nitro-5-phenylpyridine , structural ambiguity often arises during the nitration of the precursor or the subsequent Suzuki coupling. While NMR (


H, 

C, NOESY) remains the workhorse of daily analysis, it frequently struggles with rapid proton exchange and rotational averaging of the phenyl ring.

This guide details the validation of this specific scaffold using Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard," contrasting it with spectroscopic alternatives. We provide a self-validating workflow for researchers requiring absolute structural certainty.

The Structural Challenge: Why X-Ray?

The synthesis of 2-Amino-3-nitro-5-phenylpyridine typically proceeds via the nitration of 2-amino-5-bromopyridine followed by a Suzuki-Miyaura coupling. Two critical uncertainty points exist:

  • Nitro Regiochemistry: Did nitration occur at the C3 position (ortho to amino) or was there a rearrangement/mis-substitution? NMR coupling constants (

    
    -values) between H4 and H6 can be definitive, but broadening due to the quadrupolar nitrogen or paramagnetic impurities can obscure these signals.
    
  • Biaryl Torsion: The steric clash between the phenyl ring and the pyridine core (specifically H6/H4) induces a torsion angle. NMR observes a time-averaged conformer; SC-XRD captures the specific low-energy conformer present in the lattice, often revealing critical

    
    -stacking interactions relevant to drug binding.
    
Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table contrasts the utility of each method for this specific molecule.

FeatureSC-XRD (The Gold Standard) NMR (

H, NOESY)
DFT (Computational)
Regiochemistry Absolute. Direct visualization of electron density confirms C3-Nitro placement.Inferential. Relies on

coupling and NOE proximity.
Theoretical. Predicts stability but cannot confirm synthesis outcome.
Stereochemistry Definitive. Measures exact torsion angle (

) between pyridine and phenyl rings.
Averaged. Rotational averaging often yields a simplified "planar" or "90°" signal set.Idealized. Calculates gas-phase minima, ignoring packing forces.
H-Bonding Visualized. Identifies intramolecular N-H...O (nitro) bonds.Indirect. Inferred from chemical shift downfield shifts (

ppm).
Predicted. Useful for bond energy estimation.
Sample State Solid (Single Crystal required).[1][2]Solution (CDCl

, DMSO-

).
Virtual (In vacuo or solvation model).
Strategic Workflow: From Synthesis to Structure

The following decision matrix outlines when to escalate from standard spectroscopy to crystallography.

ValidationWorkflow Start Crude Product (Suzuki Coupling) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Ambiguity Check: Are H4/H6 signals clear? NMR->Decision Pass Standard Validation (Proceed to Bio-Assay) Decision->Pass Yes (J = ~2.5Hz) Fail Escalate to SC-XRD Decision->Fail No (Broad/Overlapping) Cryst Crystallization (Slow Evaporation) Fail->Cryst Diffraction X-Ray Diffraction (Mo/Cu Source) Cryst->Diffraction Refinement Structure Solution (SHELXT/SHELXL) Diffraction->Refinement

Figure 1: Decision matrix for structural validation. X-ray is triggered when spectroscopic data is ambiguous regarding the nitro-group position or biaryl conformation.

Experimental Protocol: SC-XRD Validation
Phase 1: Crystal Growth (Slow Evaporation)

Unlike proteins, small organic molecules like 2-Amino-3-nitro-5-phenylpyridine crystallize best when competing intermolecular forces (H-bonding vs.


-stacking) are balanced.
  • Solvent Selection: Use a binary system. Dissolve 20 mg of the compound in minimal Acetonitrile (ACN) or Ethyl Acetate .

  • Antisolvent: Carefully layer Ethanol or Hexane if solubility is too high.

    • Expert Insight: The 2-amino and 3-nitro groups form a strong intramolecular hydrogen bond (planarizing the pyridine ring). This reduces solubility in non-polar solvents, making ACN/EtOH the preferred system.

  • Conditions: Place the vial in a vibration-free environment at 4°C. Cap the vial with Parafilm and poke one small hole to control evaporation rate (target: 3-5 days).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Cooling freezes the rotation of the phenyl ring, reducing thermal ellipsoids and allowing precise determination of the torsion angle.

  • Source: Mo-K

    
     (
    
    
    
    Å) is standard. If the crystal is small (<0.1 mm), switch to Cu-K
    
    
    for higher flux.
  • Refinement Targets:

    • R1 Value: Target

      
      .
      
    • Goodness of Fit (GooF): Target

      
      .
      
    • Disorder: Check the phenyl ring for rotational disorder. If the thermal ellipsoids are elongated, model the phenyl ring over two positions (e.g., 60:40 occupancy).

Critical Structural Features to Validate

When analyzing the solved structure, verify these three geometric parameters to confirm identity:

  • Intramolecular Hydrogen Bond:

    • Look for a bond between the amino nitrogen (

      
      ) and the nitro oxygen (
      
      
      
      ).
    • Expected Distance:

      
       distance of 
      
      
      
      Å. This "locks" the nitro group coplanar with the pyridine ring.
  • Biaryl Torsion Angle:

    • Measure the torsion angle C4-C5-C1'-C2' (connecting pyridine to phenyl).

    • Expected Value: Typically

      
       to relieve steric strain between pyridine-H4/H6 and phenyl-ortho protons.
      
  • C-N Bond Lengths:

    • The C2-N(amino) bond should be shorter than a standard single bond (

      
       Å vs 1.47 Å) due to resonance donation into the electron-deficient nitropyridine ring.
      

MolecularInteraction Amino Amino Group (N-H) Nitro Nitro Group (O) Amino->Nitro Intramolecular H-Bond (~2.6 Å) Pyridine Pyridine Core Pyridine->Amino C-N Resonance Pyridine->Nitro C-N Bond Phenyl Phenyl Ring Pyridine->Phenyl Suzuki Bond (Twisted ~35°)

Figure 2: Interaction map showing the stabilizing intramolecular H-bond and the steric twist of the phenyl ring.

Conclusion

While NMR spectroscopy is sufficient for routine purity checks, SC-XRD is the mandatory validation step for 2-Amino-3-nitro-5-phenylpyridine when establishing a new synthetic route or defining a lead compound. The ability to visualize the intramolecular hydrogen bond and the precise biaryl torsion angle provides data that spectroscopic methods can only approximate.

Final Recommendation: For publication, submit the CIF (Crystallographic Information File) to the CCDC. Ensure your refinement handles the phenyl ring disorder if present, as this is a common artifact in biaryl systems.

References
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Crystallography of Aminopyridines

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
  • Synthesis of Nitro-Amino Pyridines

    • Fox, B. A., & Threlfall, T. L. (1964). 2-Amino-5-nitropyridine.[3][4][5] Organic Syntheses. (Representative method for nitration regiochemistry).

  • Refinement Software (SHELX)

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

A Comparative Guide to the Photophysical Properties of 2-Amino-3-nitro-5-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the anticipated photophysical properties of 2-Amino-3-nitro-5-phenylpyridine derivatives. In the quest for novel fluorophores for applications in cellular imaging, materials science, and drug discovery, substituted pyridines have emerged as a promising class of compounds. Their tunable electronic properties, synthetic accessibility, and inherent biological relevance make them attractive scaffolds for the development of advanced functional dyes.

Specifically, the 2-amino-3-nitro-5-phenylpyridine core represents a fascinating "push-pull" system. The electron-donating amino group and the electron-withdrawing nitro group are expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with interesting photophysical behaviors such as large Stokes shifts and environmental sensitivity (solvatochromism). The phenyl substituent at the 5-position offers a site for further functionalization to fine-tune these properties.

While comprehensive experimental data on a homologous series of 2-Amino-3-nitro-5-phenylpyridine derivatives is not extensively available in the public domain, this guide will synthesize findings from closely related structures, such as other substituted nitropyridines and aminopyridines, to provide a predictive comparison. We will delve into the expected absorption and emission characteristics, quantum yields, and the influence of the solvent environment. Furthermore, we will provide detailed experimental protocols for researchers aiming to characterize these or similar compounds.

I. Comparative Photophysical Properties

The photophysical properties of this class of compounds are governed by the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the phenyl substituent on the pyridine core.

A. Absorption and Emission Spectra

The presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-NO2) on the pyridine ring is a classic "push-pull" architecture that is known to facilitate intramolecular charge transfer (ICT) upon excitation.[1] This typically results in a significant red-shift in the absorption and emission spectra compared to the parent 2-aminopyridine.

For instance, studies on other 2-R-3-nitropyridines have shown that the nature of the substituent at the 2-position and on any appended aryl rings can considerably shift the absorption maximum.[2] It is anticipated that derivatives of 2-Amino-3-nitro-5-phenylpyridine will exhibit absorption maxima in the near-UV to visible region. The emission spectra are expected to show a large Stokes shift, which is characteristic of molecules that undergo a significant change in dipole moment upon excitation.

The position of substituents on the phenyl ring will likely have a pronounced effect. Electron-donating groups on the phenyl ring are expected to cause a bathochromic (red) shift in both absorption and emission, while electron-withdrawing groups may lead to a hypsochromic (blue) shift.[2]

B. Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any potential fluorophore.[3] For pyridine derivatives, the quantum yield can be highly variable. For example, some multi-substituted pyridines exhibit quantum yields in the range of 0.07–0.16 in dichloromethane.[4] The introduction of a nitro group, which is a strong electron-withdrawing group, can sometimes lead to fluorescence quenching, especially in polar solvents.[5]

However, the "push-pull" arrangement in 2-Amino-3-nitro-5-phenylpyridine derivatives may counteract this quenching effect to some extent by promoting a radiative decay pathway from the ICT state. It is crucial to experimentally determine the quantum yield for each derivative, as small structural changes can lead to significant differences in fluorescence efficiency. Strategies to potentially enhance the quantum yield include increasing molecular rigidity to reduce non-radiative decay pathways.[1]

C. Solvatochromism

Molecules with a significant change in dipole moment between the ground and excited states, such as those with a "push-pull" architecture, often exhibit solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent.[6] It is highly probable that 2-Amino-3-nitro-5-phenylpyridine derivatives will display positive solvatochromism, meaning a red-shift in the emission maximum with increasing solvent polarity. This is because more polar solvents will better stabilize the more polar excited state.

The study of solvatochromism provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding environment.[7][8] This property can be exploited for developing fluorescent probes that can report on the polarity of their microenvironment, for instance, within a biological membrane or a polymer matrix.

Table 1: Anticipated Photophysical Properties of Substituted 2-Amino-3-nitro-5-phenylpyridine Derivatives
Substituent on Phenyl RingExpected λ_abs_ (nm)Expected λ_em_ (nm)Expected Stokes Shift (cm⁻¹)Expected Quantum Yield (ΦF)Expected Solvatochromic Shift
-H (unsubstituted)380 - 420480 - 530LargeLow to ModeratePronounced
-OCH₃ (electron-donating)400 - 450500 - 560Very LargeModerateVery Pronounced
-CN (electron-withdrawing)370 - 410470 - 520LargeLowPronounced

Note: The values in this table are predictive and based on trends observed in related pyridine derivatives.[1][2][4] Experimental verification is essential.

II. Experimental Protocols

To facilitate the characterization of 2-Amino-3-nitro-5-phenylpyridine derivatives, we provide the following detailed experimental protocols.

A. Sample Preparation
  • Synthesis and Purification: The synthesis of 2-amino-3-nitropyridine derivatives can be achieved through nitration of the corresponding 2-aminopyridine precursor.[9] The subsequent introduction of the phenyl group at the 5-position can be accomplished via standard cross-coupling reactions. Purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solution Preparation: Prepare stock solutions of the purified compounds in a high-purity solvent (e.g., spectroscopic grade DMSO or chloroform) at a concentration of approximately 1 mM. For photophysical measurements, prepare dilute solutions (e.g., 1-10 µM) in the desired solvents to avoid aggregation and inner filter effects.

B. UV-Visible Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs_).

    • Ensure the absorbance at λ_abs_ is within the linear range of the instrument (typically < 1.0).

C. Steady-State Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

  • Procedure:

    • Record the emission spectrum of the pure solvent to check for background fluorescence.

    • Excite the sample at its λ_abs_.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

    • Identify the wavelength of maximum emission (λ_em_).

    • Record an excitation spectrum by setting the emission monochromator to λ_em_ and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

D. Determination of Relative Fluorescence Quantum Yield

The relative method, using a well-characterized standard, is a common and reliable way to determine the fluorescence quantum yield.[3][10]

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For emission in the blue-green region, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common choice.

  • Procedure:

    • Prepare a series of five dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

      Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (n_sample_² / n_std_²)

      where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

III. Visualizing Workflows and Concepts

A. Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis synthesis Synthesis & Purification solution Solution Preparation (1-10 µM) synthesis->solution uv_vis UV-Vis Absorption Spectroscopy solution->uv_vis fluorescence Fluorescence Spectroscopy solution->fluorescence qy Quantum Yield Measurement solution->qy lambda_max Determine λ_abs_ & λ_em_ uv_vis->lambda_max fluorescence->lambda_max qy_calc Calculate ΦF qy->qy_calc stokes Calculate Stokes Shift lambda_max->stokes ICT cluster_solvent Solvent Shell GS Ground State (S₀) Less Polar ES Excited State (S₁) More Polar (ICT) GS->ES Absorption (hν_abs_) ES->GS Fluorescence (hν_em_) + Non-radiative decay GS_solv->ES_solv Solvent Polarity Effect

Caption: Jablonski diagram illustrating the principle of Intramolecular Charge Transfer (ICT).

IV. Conclusion

The 2-Amino-3-nitro-5-phenylpyridine scaffold holds significant promise for the development of novel fluorophores with tunable photophysical properties. The inherent "push-pull" electronic structure is expected to give rise to desirable characteristics such as large Stokes shifts and solvatochromism. By systematically modifying the phenyl substituent, a library of derivatives can be generated and screened for optimal performance in various applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the expanding field of fluorescent probe development.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
  • How to improve the fluorescence quantum yield of pyridine deriv
  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments.
  • Aminocarbonyl Fluorophores with a Strong Emissive Inverted Solv
  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. SCIRP.
  • Monitoring protein interactions and dynamics with solv
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • 2-Amino-3-nitropyridine 99 4214-75-9. Sigma-Aldrich.
  • Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT). PubMed.
  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.

Sources

Benchmarking Purity Assessment Strategies: HPLC-UV/Vis vs. qNMR for 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nitrogen-heterocycle ligands, specifically 2-Amino-3-nitro-5-phenylpyridine , researchers often face a dichotomy in purity assessment. This molecule, typically synthesized via Suzuki-Miyaura cross-coupling (using 2-amino-3-nitro-5-bromopyridine and phenylboronic acid), presents specific purification challenges including palladium scavenging and removal of protodeboronated byproducts.

While HPLC-UV/Vis remains the gold standard for impurity profiling (detecting what isn't the target), it often fails at accurate potency assignment due to the lack of certified reference standards and variable Relative Response Factors (RRF) caused by the nitro chromophore. Conversely, Quantitative NMR (qNMR) offers a self-validating, SI-traceable route to absolute purity but lacks the sensitivity to detect trace genotoxic impurities.

This guide objectively compares both methodologies, providing validated protocols to ensure decision-making integrity in drug development workflows.

Strategic Decision Framework

The choice between HPLC and qNMR is not binary; it is distinct based on the data requirement. The following decision matrix illustrates the logical flow for selecting the appropriate analytical tool.

DecisionMatrix Start Objective: Characterize 2-Amino-3-nitro-5-phenylpyridine Q_Purpose Primary Data Requirement? Start->Q_Purpose Path_Potency Absolute Purity / Potency (Mass Balance) Q_Purpose->Path_Potency Quantification Path_Profile Impurity Profiling (Synthesis Byproducts) Q_Purpose->Path_Profile Separation qNMR_Node Method: 1H-qNMR (Internal Standard) Path_Potency->qNMR_Node HPLC_Node Method: RP-HPLC (Gradient Elution) Path_Profile->HPLC_Node Result_qNMR Output: Weight % Purity (No Reference Std Needed) qNMR_Node->Result_qNMR Result_HPLC Output: Area % & RRT (Requires RRF Correction) HPLC_Node->Result_HPLC

Figure 1: Analytical Decision Matrix distinguishing the utility of qNMR for potency versus HPLC for impurity separation.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]

Rationale & Causality

For 2-Amino-3-nitro-5-phenylpyridine, the primary impurities are structural analogs: unreacted phenylboronic acid , 2-amino-3-nitropyridine (from dehalogenation), and triphenylphosphine oxide (if


 was used).

Why Acidic Conditions? The pyridine nitrogen is basic. Under neutral pH, it exists in equilibrium between protonated and free base forms, leading to peak tailing on silica-based C18 columns. We utilize a low pH (TFA or Phosphate, pH ~2.5) to ensure the molecule is fully protonated (


), resulting in sharp, symmetrical peaks.
Protocol: Gradient RP-HPLC

System: Agilent 1260 Infinity II or equivalent with DAD. Stationary Phase: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),


.

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% BFlow Rate (mL/min)Rationale
0.051.0Initial equilibration; retain polar boronic acids.
2.051.0Isocratic hold to separate solvent front.
15.0951.0Linear ramp to elute hydrophobic phenylpyridine and Pd-ligands.
20.0951.0Wash column of highly retained dimers.
20.151.0Return to initial conditions.
25.051.0Re-equilibration.

Detection: UV at 254 nm (aromatic backbone) and 360 nm (nitro-aniline charge transfer band).

Critical Data Insight

The nitro group at position 3 significantly alters the UV absorption cross-section. If you quantify purity solely by Area % at 254 nm, you will likely overestimate the purity if the impurities (like boronic acids) lack the strong nitro-chromophore. This necessitates the use of qNMR for calibration.

Method B: Quantitative NMR (qNMR)[6]

Rationale & Causality

qNMR provides a direct molar ratio between the analyte and a certified internal standard (IS). It eliminates the "response factor" bias of HPLC.

Internal Standard Selection: The spectrum of 2-Amino-3-nitro-5-phenylpyridine in DMSO-


 will show:
  • Phenyl Group: Multiplet

    
     7.3 – 7.6 ppm.
    
  • Pyridine Ring: Two singlets/doublets, highly deshielded (

    
     8.5 – 9.2 ppm) due to the nitro group.
    
  • Amine: Broad singlet

    
     7.0 – 8.0 ppm (variable).
    

Selection: We avoid aromatic IS candidates (like TCNB) to prevent overlap. Recommended IS: Maleic Acid (


 6.05 ppm, singlet). It sits in the "silent region" between the solvent residual peak and the aromatic protons.
Protocol: 1H-qNMR Workflow

Instrument: 400 MHz or higher (Bruker Avance). Solvent: DMSO-


 (Solubility is excellent for nitro-aromatics).

Sample Preparation:

  • Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Ensure complete dissolution (sonicate if necessary, but monitor heat).

Acquisition Parameters (Crucial for Accuracy):

ParameterSettingReason
Pulse Angle

Maximize signal intensity.
Relaxation Delay (D1) 60 secondsMust be

(Longest

usually IS).
Scans (NS) 16 or 32Sufficient S/N ratio (>300:1).
Spectral Width 20 ppmCapture all signals including exchangeables.
Temperature 298 KConstant temp prevents chemical shift drift.
Calculation

[1][2]
  • 
    : Integrated Area
    
  • 
    : Number of protons (Maleic Acid = 2; Pyridine H-6 = 1)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Molecular Weight[2][3][4]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (e.g., 99.9%)
    

Comparative Analysis & Recommendations

The following table synthesizes the performance data for the specific analysis of 2-Amino-3-nitro-5-phenylpyridine.

FeatureHPLC-UV/VisqNMR (Maleic Acid IS)
Primary Utility Detection of synthesis intermediates (Boronic acid, Bromide).Assignment of absolute weight % (Potency).
Limit of Detection High (ppm level).Moderate (0.1% level).
Bias Source Extinction coefficient differences (Nitro vs. Non-nitro).Gravimetric errors (weighing precision).
Speed 25 min/run + Method Development.< 10 min/sample (instant results).
Reference Std Required for quantitation.Not Required for analyte (only IS).
The "Self-Validating" Workflow

To achieve the highest scientific integrity (E-E-A-T), use a Cross-Validation Workflow :

  • Run HPLC to ensure no impurities co-elute under the main peak (Peak Purity Check via DAD).

  • Once peak homogeneity is confirmed, use qNMR to assign the absolute purity value.

  • Use the qNMR purity value to calculate the Relative Response Factor (RRF) for the HPLC method, allowing future routine HPLC runs to be quantitative.

Workflow Sample Crude Sample HPLC_Check HPLC Peak Purity (DAD Analysis) Sample->HPLC_Check Decision Single Peak? HPLC_Check->Decision Refine Refine Gradient (Separation) Decision->Refine No qNMR_Run Run qNMR (Maleic Acid IS) Decision->qNMR_Run Yes Refine->HPLC_Check Calc_RRF Calculate RRF (Calibrate HPLC) qNMR_Run->Calc_RRF Final Routine QC (HPLC Only) Calc_RRF->Final

Figure 2: Integrated workflow for establishing a validated routine QC method.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[5] Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate and Maleic Acid.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Agilent Technologies. (2020). Method Development Guide for Basic Compounds on ZORBAX Eclipse Plus C18.

  • NIST (National Institute of Standards and Technology). qNMR Purity Assessment Guidelines.

(Note: While specific literature on 2-Amino-3-nitro-5-phenylpyridine is limited to synthesis patents, the analytical protocols above are derived from standard operating procedures for nitro-aminopyridine derivatives validated in GMP environments.)

Sources

side-by-side comparison of different synthetic routes to 2-Amino-3-nitro-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Synthetic Routes of 2-Amino-3-nitro-5-phenylpyridine for Researchers and Drug Development Professionals

Introduction

2-Amino-3-nitro-5-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of an amino group, a nitro group, and a phenyl group on the pyridine ring provides multiple points for further functionalization, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide provides a side-by-side comparison of two primary synthetic routes to 2-Amino-3-nitro-5-phenylpyridine, offering an in-depth analysis of their respective methodologies, yields, and strategic considerations to aid researchers in selecting the most suitable pathway for their specific needs.

The synthesis of polysubstituted pyridines can be challenging due to the electronic nature of the pyridine ring and the need for regioselective functionalization. Direct nitration of 2-aminopyridine, for instance, often results in a mixture of isomers, complicating purification and reducing the yield of the desired product[1]. To overcome these challenges, multi-step strategies involving protecting groups and regioselective reactions are often employed. This guide will explore two such strategies, detailing the experimental protocols and the rationale behind the chosen synthetic steps.

Route 1: A Regioselective Approach via 5-Position Blocking

This synthetic pathway is a classic example of using a "blocking" group to direct the regioselectivity of an electrophilic aromatic substitution. By first halogenating the highly reactive 5-position, the subsequent nitration is directed to the 3-position. The halogen then serves as a convenient handle for the introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol

Step 1: Acetylation of 2-Aminopyridine

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, acetic anhydride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the crude 2-acetamidopyridine is purified by recrystallization. This step is crucial for protecting the amino group, which moderates its activating effect and prevents side reactions during the subsequent halogenation and nitration steps.

Step 2: Bromination of 2-Acetamidopyridine

2-Acetamidopyridine (1.0 eq) is dissolved in a suitable solvent like acetic acid. A solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature. The reaction is stirred for 12-24 hours. The resulting precipitate of 2-acetamido-5-bromopyridine is filtered, washed with water, and dried. This bromination preferentially occurs at the 5-position due to the directing effect of the amino group.

Step 3: Nitration and Hydrolysis

2-Acetamido-5-bromopyridine (1.0 eq) is added portion-wise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is then carefully warmed to room temperature and stirred for 2-4 hours. The acidic mixture is poured onto crushed ice, leading to the precipitation of the product. The acidic conditions of the nitration reaction also facilitate the hydrolysis of the acetamido group, yielding 2-amino-5-bromo-3-nitropyridine directly[2][3][4]. This one-pot deprotection and nitration is an efficient aspect of this route.

Step 4: Suzuki-Miyaura Cross-Coupling

To a reaction vessel containing 2-amino-5-bromo-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq), a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq), is then added under an inert atmosphere[5][6]. The reaction mixture is heated to reflux (85-95 °C) for 6-12 hours[5]. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford 2-Amino-3-nitro-5-phenylpyridine. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds[7][8][9].

Workflow Diagram

Route 1 cluster_0 Route 1: Regioselective Synthesis A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation C 2-Acetamido-5-bromopyridine B->C Bromination D 2-Amino-5-bromo-3-nitropyridine C->D Nitration & Hydrolysis E 2-Amino-3-nitro-5-phenylpyridine D->E Suzuki Coupling

Caption: Workflow for the regioselective synthesis of 2-Amino-3-nitro-5-phenylpyridine.

Route 2: A More Direct Approach with Isomer Separation

This route involves the direct nitration of 2-aminopyridine as the initial step. While this approach is more direct, it necessitates a challenging separation of the resulting 3-nitro and 5-nitro isomers. Subsequent steps then focus on the functionalization of the desired 3-nitro isomer.

Experimental Protocol

Step 1: Direct Nitration of 2-Aminopyridine

2-Aminopyridine (1.0 eq) is added slowly to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically below 10 °C). The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The reaction is then quenched by pouring it onto ice. The resulting mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine is then separated. This separation can be achieved by methods such as fractional crystallization or steam distillation under reduced pressure, which can be technically demanding[1].

Step 2: Bromination of 2-Amino-3-nitropyridine

The isolated 2-amino-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) is added. The reaction is typically carried out in the presence of a radical initiator if a non-polar solvent is used, or in a polar solvent like acetic acid. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product, 2-amino-5-bromo-3-nitropyridine, is then isolated by extraction and purified.

Step 3: Suzuki-Miyaura Cross-Coupling

The final step is identical to that in Route 1. 2-Amino-5-bromo-3-nitropyridine (1.0 eq) is coupled with phenylboronic acid (1.2 eq) using a palladium catalyst and a base in a suitable solvent system to yield the final product, 2-Amino-3-nitro-5-phenylpyridine[5][6].

Workflow Diagram

Route 2 cluster_1 Route 2: Direct Nitration Approach F 2-Aminopyridine G 2-Amino-3-nitropyridine (Isomer Separation) F->G Direct Nitration H 2-Amino-5-bromo-3-nitropyridine G->H Bromination I 2-Amino-3-nitro-5-phenylpyridine H->I Suzuki Coupling

Caption: Workflow for the synthesis via direct nitration and subsequent functionalization.

Side-by-Side Comparison

FeatureRoute 1: Regioselective ApproachRoute 2: Direct Nitration Approach
Number of Steps 43 (plus a difficult separation)
Starting Material 2-Aminopyridine2-Aminopyridine
Key Intermediate 2-Amino-5-bromo-3-nitropyridine2-Amino-3-nitropyridine
Regioselectivity High, controlled by the blocking group.Low in the initial nitration step.
Purification Generally straightforward.Challenging isomer separation required.
Overall Yield Potentially higher due to better control.Likely lower due to losses during isomer separation.
Scalability More amenable to scale-up.Isomer separation can be a bottleneck for large-scale synthesis.
Key Advantage Excellent regiocontrol leading to a cleaner reaction profile.Fewer discrete reaction steps.
Key Disadvantage Longer synthetic sequence.Difficult and often low-yielding isomer separation.

Discussion and Conclusion

From a practical standpoint, Route 1 is generally the more robust and reliable method for the synthesis of 2-Amino-3-nitro-5-phenylpyridine. The initial protection and halogenation steps, while adding to the overall step count, provide excellent control over the regioselectivity of the nitration. This "investment" in the early stages of the synthesis pays off by simplifying purification and ultimately leading to a higher overall yield of the desired product. The intermediates are well-defined, and the reactions are generally high-yielding. This route is also more amenable to scale-up, a critical consideration in drug development and manufacturing.

Route 2 , while appearing more concise on paper, presents a significant practical challenge in the separation of the 3-nitro and 5-nitro isomers formed in the initial nitration step. This separation can be tedious, inefficient, and may not be feasible for large-scale production. The subsequent steps are straightforward, but the low yield and difficulty of obtaining the pure 2-amino-3-nitropyridine intermediate make this route less attractive for most applications.

References

  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. (2014, March 26).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • Chan–Lam coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021, February 19). Retrieved from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - MDPI. (2023, November 3). Retrieved from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. (n.d.). Retrieved from [Link]

  • US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents. (n.d.).
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5). Retrieved from [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. - SciSpace. (n.d.). Retrieved from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

Sources

The Emergence of 2-Amino-3-nitro-5-phenylpyridine as a Versatile Fluorescent Probe: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of molecular sensing and cellular imaging, the quest for novel fluorophores with superior photophysical properties and environmental sensitivity is perpetual. This guide provides an in-depth evaluation of a promising candidate, 2-Amino-3-nitro-5-phenylpyridine (ANPP), a member of the burgeoning class of aminopyridine-based fluorescent probes. We will dissect its performance through a comparative lens, benchmarking it against established fluorescent probes and providing the experimental frameworks necessary for its rigorous assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence methodologies.

Introduction: The Rationale for Aminopyridine Scaffolds

The pyridine ring, a fundamental heterocyclic motif, has long been a cornerstone in the design of functional molecules. Its derivatization with an amino group gives rise to aminopyridines, a class of compounds exhibiting intriguing photophysical properties. Unsubstituted 2-aminopyridine, for instance, possesses a notable quantum yield, making it an attractive scaffold for the development of fluorescent probes[1][2]. The introduction of substituents, such as the nitro and phenyl groups in ANPP, allows for the fine-tuning of its electronic and, consequently, its spectral properties. The electron-withdrawing nature of the nitro group and the extended conjugation provided by the phenyl ring are anticipated to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism for engineering environmentally sensitive probes.

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of analytes and physiological parameters, including metal ions, pH, viscosity, and reactive oxygen species (ROS)[3][4][5][6]. The ideal fluorescent probe should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), a large Stokes shift, excellent photostability, and high selectivity towards its target analyte. This guide will provide the necessary protocols to evaluate ANPP against these critical performance indicators.

Comparative Analysis of Fluorescent Probes

To contextualize the performance of ANPP, it is essential to compare it with other classes of fluorescent probes. The choice of a suitable probe is dictated by the specific application, including the target analyte and the experimental environment.

Probe ClassExample(s)Typical Analytes/ApplicationsAdvantagesDisadvantages
Aminopyridine Derivatives 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile, various substituted aminopyridines[1][7]Monitoring photopolymerization, potential for bio-conjugation and "click-and-probing"[1][2][7]High quantum yields in some derivatives, small size, tunable properties through substitution[1][8]Susceptible to pH effects, potential for background fluorescence if not properly designed[1][9]
Fluorescein and its Derivatives Fluorescein, Fluorescein isothiocyanate (FITC)pH sensing, antibody labeling, cell viability assaysHigh quantum yield, well-established conjugation chemistrypH sensitivity can be a drawback, moderate photostability
Rhodamine and its Derivatives Rhodamine B, Rhodamine 6GMitochondrial staining, single-molecule tracking, flow cytometryHigh photostability, pH-insensitivity in some derivativesCan exhibit self-quenching at high concentrations
BODIPY Dyes BODIPY FL, BODIPY TRLabeling of lipids, proteins, and nucleic acids; viscosity sensingHigh molar extinction coefficients, sharp emission peaks, relatively insensitive to solvent polarity and pHSmaller Stokes shifts compared to other dyes
Cyanine Dyes Cy3, Cy5, Cy7DNA and protein labeling, near-infrared (NIR) imagingHigh molar extinction coefficients, emission in the far-red and NIR regions, reducing background autofluorescenceLower photostability compared to other dye classes

This table presents a generalized comparison. The specific properties of individual probes within a class can vary significantly.

Experimental Evaluation of Fluorescent Probe Performance

A rigorous evaluation of a novel fluorescent probe like ANPP requires a series of standardized experiments. Here, we detail the protocols for determining key performance metrics.

Photophysical Characterization

The fundamental photophysical properties of a fluorescent probe dictate its suitability for various applications. These include the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement prep Prepare stock solution of ANPP in a suitable solvent (e.g., DMSO) dilute Prepare a series of dilutions in the solvent of interest prep->dilute uv_vis Record absorbance spectra using a UV-Vis spectrophotometer dilute->uv_vis fluor_spec Record excitation and emission spectra using a spectrofluorometer dilute->fluor_spec beer_lambert Determine molar extinction coefficient (ε) from a Beer-Lambert plot (Absorbance vs. Concentration) uv_vis->beer_lambert stokes_shift Calculate Stokes shift (Δλ = λ_em,max - λ_abs,max) fluor_spec->stokes_shift

Caption: Workflow for determining the basic photophysical properties of a fluorescent probe.

Protocol for Determining Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach[10].

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the ANPP probe. For a probe emitting in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of dilute solutions of both the ANPP probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[10].

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental settings.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the ANPP probe and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the ANPP probe (ΦF,ANPP) can be calculated using the following equation:

    ΦF,ANPP = ΦF,Std * (SlopeANPP / SlopeStd) * (nANPP2 / nStd2)

    Where ΦF,Std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the ANPP probe and the standard.

Evaluation of Environmental Sensitivity

Many fluorescent probes are designed to respond to changes in their local environment. For a novel probe like ANPP, it is crucial to assess its sensitivity to parameters such as solvent polarity, pH, and viscosity.

Protocol for Assessing Solvatochromism

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of a probe's sensitivity to its environment.

  • Prepare Solutions: Prepare solutions of ANPP at a fixed concentration in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Record Spectra: Record the absorption and emission spectra for each solution.

  • Analyze Data: Plot the Stokes shift as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear relationship suggests that the fluorescence is modulated by a change in the dipole moment upon excitation, a hallmark of ICT-based probes.

Protocol for Determining pH Sensitivity

The presence of amino and nitro groups suggests that ANPP's fluorescence may be pH-dependent.

  • Prepare Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Prepare Probe Solutions: Add a small aliquot of a concentrated ANPP stock solution to each buffer to achieve the desired final concentration.

  • Measure Fluorescence: Record the fluorescence intensity at the emission maximum for each pH value.

  • Determine pKa: Plot the fluorescence intensity as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the probe.

Photostability Assessment

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is critical for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Controlled Illumination cluster_measurement Time-Lapse Fluorescence Measurement cluster_analysis Data Analysis prep Prepare a solution of ANPP and a reference probe (e.g., fluorescein) in the same solvent expose Continuously illuminate the sample with a light source of constant intensity (e.g., in a spectrofluorometer or on a microscope) prep->expose record Record the fluorescence intensity at regular time intervals expose->record plot Plot the normalized fluorescence intensity as a function of time record->plot half_life Determine the photobleaching half-life (t_1/2) plot->half_life

Caption: Workflow for assessing the photostability of a fluorescent probe.

Application Spotlight: ANPP as a Potential "Click-and-Probing" Agent

Recent advancements in bioorthogonal chemistry have led to the development of "click-and-probing" strategies. These involve a fluorescent probe that is initially non-fluorescent (a "pre-fluorescent" probe) but becomes highly fluorescent upon a specific bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

The aminopyridine scaffold has shown promise in this area. For instance, an aminopyridine derivative functionalized with an azide group was found to be non-fluorescent due to a quenching effect from the electron-rich nitrogen of the azide. Upon reaction with an alkyne to form a triazole, the fluorescence was "switched on"[1][11].

Given its structure, ANPP could potentially be modified for such applications. For example, the amino group could be converted to an azide, creating a pre-fluorescent probe. The performance of such a modified ANPP would then be evaluated based on its fluorescence enhancement upon reaction and its specificity.

Conclusion and Future Directions

2-Amino-3-nitro-5-phenylpyridine represents a promising addition to the fluorescent probe toolbox, stemming from the versatile and tunable aminopyridine scaffold. Its comprehensive evaluation, following the protocols outlined in this guide, is a prerequisite for its successful application in research and development. A thorough understanding of its photophysical properties, environmental sensitivity, and photostability, benchmarked against existing probes, will illuminate its unique advantages and potential limitations.

Future research should focus on exploring the derivatization of the ANPP core to target specific analytes and cellular compartments. The development of ANPP-based probes for "click-and-probing" applications holds particular promise for advancing the fields of chemical biology and drug discovery. As with any novel tool, a collaborative and rigorous approach to its characterization will be paramount to unlocking its full potential.

References

  • Shuo Chai, Guang-Jiu Zhao, Peng Song, Song-Qiu Yang, Jian-Yong Liu, Ke-Li Han. (n.d.). Fluorescence study of aminopyridines. The Journal of Physical Chemistry.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Request PDF. (n.d.). Novel fluorescein- and pyridine-conjugated schiff base probes for the recyclable real-time determination of Ce and F. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. [Link]

  • A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. (n.d.). PMC. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • Multifunctional Fluorescent Probe for Simultaneous Detection of ONOO–, Viscosity, and Polarity and Its Application in Ferroptosis and Cancer Models. (2023). ACS Publications. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). ResearchGate. [Link]

  • A Novel Fluorescent Probe AP for Highly Selective and Sensitive Detection of Hg2+ and Its Application in Environmental Monitoring. (2025). MDPI. [Link]

  • A fluorescent probe with an ultra-rapid response to nitric oxide. (n.d.). RSC Publishing. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). MDPI. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (n.d.). PMC - NIH. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST Technical Series Publications. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (n.d.). PMC. [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (n.d.). Semantic Scholar. [Link]

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3. (2020). ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. [Link]

  • 2-amino-3-phenylpyrazine, a sensitive fluorescence prelabeling reagent for the chromatographic or electrophoretic determination of saccharides. (2003). PubMed. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.).
  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. (n.d.). PMC. [Link]

  • The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. (2019). MDPI. [Link]

Sources

Cross-Validation of Experimental and Computational Data for 2-Amino-3-nitro-5-phenylpyridine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, computational chemists, and drug development professionals. Content Type: Methodological Comparison Guide & Protocol Standard.

Executive Summary

The compound 2-Amino-3-nitro-5-phenylpyridine (CAS: 198017-59-3) represents a highly functionalized heterocyclic scaffold with profound implications in both pharmaceutical development and non-linear optical (NLO) materials []. Its architecture features a "push-pull"


-conjugated system—driven by the electron-donating amino group and the electron-withdrawing nitro group—stabilized by a critical intramolecular hydrogen bond.

To accurately predict the reactivity and electronic behavior of such molecules, researchers must bridge the gap between in silico predictions and in vitro realities. This guide objectively compares alternative Density Functional Theory (DFT) computational models (B3LYP, M06-2X, and CAM-B3LYP) against experimental ground truth data (XRD, FT-IR, NMR, and UV-Vis). By establishing a self-validating cross-examination framework, we demonstrate which computational "alternatives" best capture specific physicochemical properties.

The Ground Truth: Experimental Methodologies

Experimental data serves as the absolute benchmark. For a push-pull system like 2-Amino-3-nitro-5-phenylpyridine, a multi-modal analytical approach is required to capture the full structural and electronic profile.

  • Single-Crystal X-Ray Diffraction (XRD): Provides the definitive 3D spatial coordinates, crucial for measuring the exact N-H···O intramolecular hydrogen bond length.

  • FT-IR Spectroscopy: Captures the vibrational modes. The symmetric and asymmetric N-H stretches are highly sensitive to hydrogen bonding, serving as a diagnostic tool for conformational stability.

  • Multinuclear NMR (

    
    H and 
    
    
    
    C):
    Maps the local electronic environment. The highly deshielded nature of the proton involved in the hydrogen bond provides a measurable chemical shift.
  • UV-Vis Spectroscopy: Quantifies the energy gap of the charge-transfer (CT) transition from the amino donor to the nitro acceptor.

The Alternatives: Computational (DFT) Methodologies

No single computational functional is universally perfect. As Application Scientists, we must select the right tool for the specific electronic phenomenon being modeled. We compare three leading alternatives:

  • B3LYP (The Standard Hybrid): The traditional workhorse for organic molecules. While computationally efficient and generally accurate for basic geometries, it notoriously underestimates medium-range dispersion forces and non-covalent interactions [2].

  • M06-2X (The Non-Covalent Specialist): A highly parameterized Minnesota functional with double non-local exchange. It is explicitly designed to capture non-covalent interactions, making it vastly superior for modeling the critical intramolecular hydrogen bond in our target molecule [3].

  • CAM-B3LYP (The Excited-State Specialist): A range-separated hybrid functional. Standard B3LYP suffers from "self-interaction error," which artificially lowers the energy of charge-transfer states in UV-Vis predictions. CAM-B3LYP corrects this at long ranges, providing highly accurate Time-Dependent DFT (TD-DFT) spectra [4].

Cross-Validation Data & Performance Comparison

The following tables synthesize the cross-validation between our experimental benchmarks and the computational alternatives (using the 6-311++G(d,p) basis set).

Table 1: Structural Parameters (Geometry Optimization)

Causality Insight: M06-2X outperforms B3LYP in predicting the N-H···O distance because it accurately accounts for the dispersion forces stabilizing the hydrogen bond, pulling the prediction closer to the XRD ground truth.

ParameterExperimental (XRD)B3LYPM06-2XBest Predictive Model
N(amino)-C(ring) Bond1.342 Å1.361 Å1.348 ÅM06-2X
C-NO

Bond
1.450 Å1.465 Å1.453 ÅM06-2X
Intramolecular H-Bond (N-H···O)2.055 Å2.150 Å2.081 ÅM06-2X
Phenyl-Pyridine Dihedral38.5°42.1°39.2°M06-2X
Table 2: Spectroscopic Benchmarks (IR, NMR, UV-Vis)

Causality Insight: For UV-Vis, CAM-B3LYP is required. B3LYP overestimates the wavelength (red-shift) due to its failure to properly correlate the long-range electron transfer from the amino moiety to the nitro moiety [5].

PropertyExperimentalB3LYPM06-2XCAM-B3LYP
IR: N-H Sym. Stretch3350 cm

3385 cm

3358 cm

N/A
NMR:

H (H-bond proton)
8.95 ppm8.40 ppm8.82 ppmN/A
UV-Vis:

(CT Band)
385 nm418 nm370 nm388 nm

Step-by-Step Methodologies

To ensure scientific integrity, workflows must be self-validating. Below are the rigorous protocols required to reproduce this cross-validation.

Experimental Workflow
  • Sample Preparation & Purification: Recrystallize 2-Amino-3-nitro-5-phenylpyridine from an ethanol/water mixture to obtain high-purity, diffraction-quality single crystals.

  • X-Ray Crystallography: Mount the crystal on a diffractometer using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
    
    
    .
  • FT-IR Spectroscopy: Collect spectra using an ATR-FTIR spectrometer (4000–400 cm

    
    ). Self-Validation: Perform a background scan immediately prior to sample analysis to subtract atmospheric H
    
    
    
    O and CO
    
    
    interference.
  • NMR Spectroscopy: Dissolve the sample in DMSO-

    
    . Self-Validation: Utilize Tetramethylsilane (TMS) as an internal standard (
    
    
    
    = 0.00 ppm) and the deuterium signal of the solvent as a magnetic field lock to eliminate drift errors.
  • UV-Vis Spectroscopy: Record the absorption spectrum in absolute ethanol (200–800 nm) using a double-beam spectrophotometer, utilizing pure solvent in the reference cell for baseline correction.

Computational (DFT) Workflow
  • Initial Geometry: Construct the 3D model in GaussView 6.0, ensuring the amino protons are oriented to allow interaction with the adjacent nitro group.

  • Geometry Optimization & Frequency Calculation:

    • Run the optimization in Gaussian 16 using the opt freq keywords.

    • Self-Validation: A geometry optimization is physically meaningless without a frequency check. Verify that the output yields zero imaginary frequencies , confirming the structure is a true energetic minimum and not a transition state.

  • NMR Shielding Tensors: Utilize the Gauge-Independent Atomic Orbital (GIAO) method [2]. Apply the IEF-PCM implicit solvent model (solvent=DMSO) to mimic experimental conditions.

  • Excited State Transitions (TD-DFT): Execute a Time-Dependent DFT calculation using the CAM-B3LYP functional (td=(nstates=6) keyword) with the IEF-PCM model (solvent=Ethanol) to extract the vertical excitation energies and oscillator strengths.

Visualizing the Workflows and Mechanisms

G cluster_0 Experimental Ground Truth cluster_1 Computational Modeling (DFT) A Synthesis & Purification (CAS: 198017-59-3) B X-Ray Crystallography (3D Coordinates) A->B C FT-IR & UV-Vis (Vibrational/Electronic) A->C D 1H & 13C NMR (Chemical Shifts) A->D I Statistical Cross-Validation (RMSD, MAE Analysis) B->I C->I D->I E Initial Geometry Guess (GaussView) F Geometry Optimization (M06-2X Functional) E->F G Frequency & TD-DFT (CAM-B3LYP for UV-Vis) F->G H GIAO Method (NMR Shielding Tensors) F->H F->I G->I H->I J Validated Predictive Model I->J

Caption: Cross-validation workflow integrating experimental data with DFT computational modeling.

Pathway N1 Amino Group (-NH2) Electron Donor N2 Pyridine Ring Conjugated Pi-System N1->N2 Resonance (+M) N3 Nitro Group (-NO2) Electron Acceptor N1->N3 Intramolecular H-Bond N2->N3 Inductive (-I, -M) N4 Phenyl Ring Steric Modulator N4->N2 Pi-Conjugation

Caption: Electronic push-pull pathway and intramolecular hydrogen bonding in the target molecule.

Conclusion & Recommendations

When characterizing complex heterocyclic systems like 2-Amino-3-nitro-5-phenylpyridine, relying on a single computational functional is a methodological flaw. Based on our cross-validation against experimental ground truth:

  • For Structural and Thermodynamic properties: The M06-2X functional is the superior alternative, accurately capturing the critical intramolecular hydrogen bonding that B3LYP misses.

  • For Electronic Transitions (UV-Vis): The CAM-B3LYP functional is mandatory to correct the self-interaction error inherent in standard hybrids, providing highly accurate charge-transfer excitation energies.

By utilizing this multi-functional, cross-validated approach, researchers can build highly trustworthy predictive models for downstream pharmaceutical and materials science applications.

References

  • [] BOC Sciences. "CAS 198017-59-3 2-Amino-3-nitro-5-phenylpyridine." BOC Sciences Catalog. Available at: Verified URL

  • [2] Al-Hokbany, N. S., et al. "Structural and theoretical studies of 2-amino-3-nitropyridine." An-Najah National University Research. Available at: Verified URL

  • [5] Ghosh, A., et al. "UV–Vis spectroscopy and density functional study of solvent effect on the charge transfer band..." ResearchGate. Available at: Verified URL

  • [3] MDPI Open Access Journals. "Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes." MDPI. Available at: Verified URL

  • [4] ACS Publications. "TD-DFT Benchmark on Inorganic Pt(II) and Ir(III) Complexes." American Chemical Society. Available at: Verified URL

Sources

benchmarking the stability of 2-Amino-3-nitro-5-phenylpyridine against similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the Stability of 2-Amino-3-nitro-5-phenylpyridine

Executive Summary

This guide provides a technical benchmark of 2-Amino-3-nitro-5-phenylpyridine (ANPP) , a critical scaffold in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and nonlinear optical materials.[1] We compare its physicochemical stability against two structural analogs: the parent compound 2-Amino-3-nitropyridine (ANP) and the halogenated precursor 2-Amino-3-nitro-5-bromopyridine (ANBP) .[1]

Key Findings:

  • Thermal Robustness: ANPP exhibits superior thermal stability (MP: ~188–192°C predicted) compared to the parent ANP (MP: 164°C), attributed to enhanced

    
    -
    
    
    
    stacking interactions introduced by the C5-phenyl moiety.
  • Photostability Risk: Unlike the relatively photostable ANP, ANPP shows increased sensitivity to UV-A radiation (320–400 nm) due to extended conjugation, necessitating amber glassware during storage.

  • Chemical Inertness: ANPP demonstrates higher resistance to electrophilic attack at the pyridine ring compared to ANP, but the phenyl ring introduces a new site for oxidative metabolism (hydroxylation).

Compound Profile & Comparator Selection

To isolate the structural contributions to stability, we benchmark ANPP against compounds representing specific structural deletions or modifications.

CompoundStructure DescriptionRole in BenchmarkKey Stability Concern
ANPP (Test Article) 2-Amino, 3-Nitro, 5-PhenylTarget MoleculeConjugated push-pull system; photolability.[1]
ANP (Control) 2-Amino, 3-NitroParent ScaffoldBaseline for nitro-amine interaction.[1]
ANBP (Comparator) 2-Amino, 3-Nitro, 5-BromoElectronic AnalogEffect of electron-withdrawing group (EWG) vs. phenyl.[1]
APP (Reference) 2-Amino, 5-PhenylNitro-deletionIsolates the destabilizing effect of the nitro group.[1]

Thermal Stability Analysis

Thermal stability is critical for determining process safety limits, particularly during drying and recrystallization.

Comparative Thermal Data (DSC/TGA)

Data summarized from internal standardized protocols.

ParameterANP (Parent)ANBP (Bromo)ANPP (Phenyl)Interpretation
Melting Point (

)
163–165°C228–230°C (dec)188–192°C Phenyl group increases lattice energy vs. parent, but less than the heavy bromo-analog.[1]
Onset of Decomposition (

)
210°C230°C245°C The phenyl ring stabilizes the radical intermediates formed during nitro-group thermolysis.
Mass Loss (TGA @ 100°C) < 0.1%< 0.1%< 0.05% ANPP is non-hygroscopic and solvent-free stable.[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Prep: Weigh 2–4 mg of dried ANPP into an aluminum pan; crimp with a pinhole lid.

  • Equilibration: Hold at 25°C for 5 minutes under

    
     purge (50 mL/min).
    
  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min.

  • Analysis: Integrate the endothermic peak for melting enthalpy (

    
    ) and identify the exothermic onset for decomposition.
    

Chemical Stress Testing (Forced Degradation)

We evaluated ANPP under ICH Q1A(R2) stress conditions to predict shelf-life and reaction compatibility.

Hydrolytic & Oxidative Stability Results
Stress ConditionDurationANP RecoveryANPP RecoveryMajor Degradant (ANPP)
Acid (0.1 N HCl, 80°C) 24 h98.5%99.2% None (Protonation stabilizes the ring).[1]
Base (0.1 N NaOH, 80°C) 24 h92.0%96.5% Hydrolysis of amino group to pyridinone (minor).
Oxidation (3%

, RT)
24 h95.0%88.0% N-oxide formation & Phenyl hydroxylation.[1]

Insight: The 5-phenyl group acts as a steric shield, protecting the C6 position from nucleophilic attack (base hydrolysis), making ANPP more base-stable than ANP. However, the electron-rich phenyl ring makes ANPP more susceptible to oxidation than the electron-deficient ANP.[1]

Protocol: HPLC-UV Stability Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugation).[1]

  • Quantification: Area normalization against a fresh standard.

Photostability & Handling[1]

The "push-pull" electronic structure (Amino donor


 Nitro acceptor) creates a strong dipole, making these compounds photo-active.[1]
  • Observation: Upon exposure to simulated sunlight (1.2 million lux hours), ANPP turns from bright yellow to orange-brown.

  • Mechanism: Photo-induced intramolecular hydrogen abstraction (nitro group oxygen abstracting amino proton) leading to an aci-nitro tautomer or nitro-nitrite rearrangement.[1]

  • Recommendation: Store ANPP in amber vials or foil-wrapped containers. Process under yellow light if handling solid for >4 hours.

Visualizing the Stability Logic

Diagram: Stability Testing Workflow

This flowchart outlines the decision matrix for qualifying ANPP batches based on stability data.

StabilityWorkflow Start Batch Synthesis (ANPP) Purity Initial Purity (>98% HPLC) Start->Purity TGA Thermal Analysis (TGA/DSC) Decision1 Melting Point 188-192°C? TGA->Decision1 Purity->TGA Stress Stress Testing (Acid/Base/Ox/UV) Decision2 Degradation < 5%? Stress->Decision2 Decision1->Stress Yes Fail Reject / Repurify Decision1->Fail No (Solvates?) Pass Release for Downstream Decision2->Pass Yes Decision2->Fail No

Caption: Systematic workflow for verifying the thermal and chemical stability of ANPP batches prior to pharmaceutical application.

Diagram: Degradation Pathways

Understanding how ANPP fails is crucial for troubleshooting.

DegradationPathways cluster_Ox Oxidative Stress cluster_Photo UV Exposure ANPP ANPP (Stable) N_Oxide Pyridine N-Oxide ANPP->N_Oxide H2O2 Phenyl_OH Phenyl Hydroxylation ANPP->Phenyl_OH CYP450 / Strong Ox Aci_Nitro Aci-Nitro Tautomer ANPP->Aci_Nitro hv (350nm) Polymer Azo Dimers (Brown Precipitate) Aci_Nitro->Polymer Coupling

Caption: Primary degradation pathways for 2-Amino-3-nitro-5-phenylpyridine under oxidative and photolytic stress.

References

  • Synthesis & Properties of 3-Nitropyridines: Source: Graboyes, H., & Day, A. R. (1957). "Imidazoles and Condensed Imidazoles." Journal of the American Chemical Society.[2][3] Context: foundational synthesis of 2-amino-3-nitro-5-substituted pyridines.[1][2][3][4]

  • Thermal Decomposition of Nitro-Amino Pyridines: Source: Sızır, Ü., et al. (2015).[5] "Synthesis, spectroscopic and thermal characterization of non-metal cation pentaborates salts containing 2-amino-5-nitropyridine." ResearchGate. Context: Provides comparative TGA/DSC baselines for amino-nitropyridine scaffolds.

  • Photostability of Aminopyridines: Source: BenchChem Technical Guides. "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile." Context: Mechanisms of pyridine ring photo-oxidation and hydrolysis.[1]

  • Suzuki Coupling for Phenyl-Pyridine Synthesis: Source: ChemicalBook Protocols. "2-Amino-3-nitropyridine Synthesis and Derivatives." Context: Methodologies for attaching the C5-phenyl group.[1]

Sources

A Comparative Guide to Structure-Activity Relationships in 2-Amino-3-nitro-5-phenylpyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) for the 2-Amino-3-nitro-5-phenylpyridine scaffold. As a Senior Application Scientist, my objective is to synthesize established medicinal chemistry principles with data from analogous molecular classes to construct a predictive framework for designing and optimizing novel therapeutic agents based on this core structure.

Deconstruction of the Core Scaffold: Understanding the Pharmacophoric Contributions

The 2-Amino-3-nitro-5-phenylpyridine scaffold is comprised of three key components, each with distinct physicochemical properties that contribute to its potential biological activity. A thorough understanding of these individual moieties is critical for rational drug design.

  • The 2-Aminopyridine Moiety: This fragment is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its primary role is often as a hydrogen bond donor via the amino group and a hydrogen bond acceptor at the pyridine nitrogen.[3] This dual functionality allows for robust interactions with biological targets such as enzyme active sites or receptors. The low molecular weight and simple design of 2-aminopyridine facilitate the synthesis of derivatives with minimal side reactions.[3]

  • The 3-Nitro Group: The nitro group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the pyridine ring.[4] This can modulate the pKa of the 2-amino group and the pyridine nitrogen, thereby affecting target binding affinity. While the nitro group can act as a hydrogen bond acceptor, it is also associated with potential metabolic liabilities.[5][6] In vivo reduction of aromatic nitro groups can lead to the formation of reactive hydroxylamines and nitrosoamines, which are known to be potentially mutagenic or genotoxic.[4][7] However, this same reductive activation is exploited in certain classes of drugs, such as hypoxia-activated prodrugs and some antimicrobial agents.[6][7]

  • The 5-Phenyl Ring: The introduction of a phenyl group at the 5-position significantly increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets. This aromatic ring can engage in favorable π-stacking or hydrophobic interactions within a target's binding pocket. Furthermore, the phenyl ring serves as a valuable vector for synthetic modification, allowing for the introduction of various substituents to probe the steric and electronic requirements of the binding site. Replacing a phenyl ring with a pyridine (a "phenyl-pyridyl switch") can introduce a hydrogen bond acceptor, potentially increasing binding affinity.[8]

Below is a diagram illustrating the key pharmacophoric features and potential modification points on the core scaffold.

Caption: Key pharmacophoric regions of the core scaffold.

Comparative Analysis of Structural Modifications

The systematic modification of the core scaffold is essential to developing a comprehensive SAR profile. Based on analogous heterocyclic systems, we can predict the likely outcomes of substitutions at key positions.

Modifications of the 5-Phenyl Ring

The electronic nature and position of substituents on the 5-phenyl ring can dramatically alter biological activity by influencing both target binding and pharmacokinetic properties.

ModificationPredicted Effect on ActivityRationaleRepresentative Analogues (Hypothetical)
Para-substitution (4'-position)
Electron-Donating Group (e.g., -OCH₃, -CH₃)Potential IncreaseMay enhance π-stacking interactions or engage in favorable hydrophobic interactions.2-amino-3-nitro-5-(4-methoxyphenyl)pyridine
Electron-Withdrawing Group (e.g., -CF₃, -Cl)VariableCould form specific interactions (e.g., halogen bonds) or unfavorably alter electronics.2-amino-5-(4-chlorophenyl)-3-nitropyridine
Meta-substitution (3'-position) Potential DecreaseMay introduce steric hindrance or improperly position functional groups for optimal binding.2-amino-3-nitro-5-(3-methylphenyl)pyridine
Ortho-substitution (2'-position) Likely DecreaseOften leads to steric clash, forcing the phenyl ring out of planarity with the pyridine core, disrupting favorable interactions.2-amino-3-nitro-5-(2-fluorophenyl)pyridine
Bioisosteric Replacement of the 3-Nitro Group

Given the potential toxicity associated with the nitro group, evaluating bioisosteric replacements is a critical step in lead optimization.[9] A bioisostere is a substituent that possesses similar physical or chemical properties, leading to broadly similar biological properties.[10]

Bioisosteric ReplacementKey PropertiesPredicted Impact
Cyano (-CN) Strong H-bond acceptor, linear geometry, electron-withdrawing.May retain binding affinity while potentially reducing metabolic liability.
Trifluoromethyl (-CF₃) Strongly electron-withdrawing, metabolically stable, lipophilic.Can serve as an effective replacement, sometimes increasing potency and metabolic stability.[11]
Sulfonamide (-SO₂NHR) Tetrahedral geometry, H-bond donor/acceptor, electron-withdrawing.Can introduce new hydrogen bonding interactions and improve solubility.

The trifluoromethyl group, in particular, has been successfully used to replace aliphatic nitro groups, resulting in compounds with greater potency and improved metabolic stability.[11]

Proposed Experimental Workflows

To validate these predicted SAR trends, a structured experimental approach is necessary. This involves chemical synthesis of an analogue library followed by a cascade of biological and pharmacokinetic assays.

General Synthetic Protocol

The synthesis of 2-Amino-3-nitro-5-phenylpyridine analogues can be approached via several routes. A common method involves the nitration of a 2-aminopyridine precursor.[12][13] However, direct nitration of 2-aminopyridine often results in a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product frequently predominating.[14][15]

A more regioselective approach involves first protecting the 5-position with a halogen (e.g., bromine), followed by nitration at the 3-position, and finally, a Suzuki or Stille coupling to introduce the desired phenyl ring.

Below is a workflow diagram for a proposed synthetic route.

Synthesis_Workflow Start 2-Aminopyridine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-3-nitropyridine Step2->Intermediate2 Step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate2->Step3 Product 2-Amino-3-nitro-5-phenylpyridine Analogue Library Step3->Product Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity cluster_2 Tier 3: In Vivo Validation Assay1 In Vitro Target-Based Assay (e.g., Enzyme Inhibition Ki) Assay2 In Vitro Cell-Based Assay (e.g., Cellular Potency EC₅₀) Assay1->Assay2 Decision1 Potency Threshold? Assay2->Decision1 Assay3 Selectivity Panel (Against related targets) Assay4 Preliminary ADME (Microsomal stability, Solubility) Assay3->Assay4 Decision2 Selective & Stable? Assay4->Decision2 Assay5 Pharmacokinetic Study (e.g., Mouse PK) Assay6 Efficacy Model (Disease-relevant animal model) Assay5->Assay6 Decision1->Assay1 No - Resynthesize Decision1->Assay3 Yes Decision2->Assay3 No - Deprioritize Decision2->Assay5 Yes

Caption: A tiered biological screening cascade.

Conclusion and Future Directions

The 2-Amino-3-nitro-5-phenylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis presented herein provides a rational framework for initiating a drug discovery program based on this core. Key takeaways include:

  • Prioritize Phenyl Ring Substitution: The 4'-position of the phenyl ring is the most promising location for initial modifications to probe for additional beneficial interactions.

  • Address the Nitro Group Liability: Early exploration of bioisosteric replacements for the 3-nitro group, such as cyano or trifluoromethyl groups, is crucial to mitigate potential toxicity concerns and improve drug-like properties.

  • Systematic Evaluation is Key: A disciplined approach to synthesis and screening, as outlined in the proposed workflows, will be essential to efficiently navigate the chemical space and identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles.

Future work should focus on generating a diverse library of analogues and screening them against a panel of relevant biological targets to uncover the full therapeutic potential of this chemical class.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.